N-phenyl-1,3,5-triazin-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
4040-07-7 |
|---|---|
Molecular Formula |
C9H8N4 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
N-phenyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H8N4/c1-2-4-8(5-3-1)13-9-11-6-10-7-12-9/h1-7H,(H,10,11,12,13) |
InChI Key |
ZRHAGDPKFFHVEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NC=N2 |
Origin of Product |
United States |
Significance of Triazine Derivatives in Chemical Science
Triazine derivatives are a class of organic compounds that have garnered considerable attention in scientific research due to their wide array of chemical properties and biological activities. wisdomlib.orgontosight.ai The triazine core, a heterocyclic aromatic ring, provides a stable yet reactive scaffold that can be readily functionalized, making these compounds versatile building blocks in organic synthesis. wisdomlib.orgsolubilityofthings.com
The significance of triazine derivatives spans several key areas:
Medicinal Chemistry: A vast body of research has explored the pharmacological potential of triazine-based compounds. They have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. ontosight.aiwisdomlib.orgnih.gov The ability of the triazine ring to participate in various biological interactions makes it a valuable pharmacophore in drug discovery. nih.gov
Materials Science: The unique electronic and structural properties of triazines make them suitable for applications in materials science. They have been incorporated into polymers and used in the development of dyes and pigments. ontosight.aiontosight.ai
Agricultural Chemistry: Certain triazine derivatives have been extensively studied and utilized as herbicides, playing a critical role in agriculture by inhibiting photosynthesis in weeds. solubilityofthings.com
The versatility of the triazine structure allows for the creation of large libraries of compounds for screening, accelerating the discovery of new molecules with desired properties.
Overview of Research Trajectories for N Phenyl 1,3,5 Triazin 2 Amine
Strategies for the Construction of the 1,3,5-Triazine Core
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) stands out as a versatile and widely used precursor for the synthesis of this compound and its derivatives. ontosight.aiworldscientificnews.com This is due to the differential reactivity of its three chlorine atoms towards nucleophiles, which allows for a controlled, stepwise substitution. scielo.br This reactivity is highly dependent on temperature, a feature that is exploited to achieve selective synthesis. The first chlorine atom is typically substituted at low temperatures, around 0–5 °C. The second substitution requires moderately elevated temperatures, generally between room temperature and 50 °C, while the replacement of the third and final chlorine atom necessitates more forceful conditions, often requiring temperatures exceeding 80–100 °C. thieme-connect.decore.ac.uk This temperature-dependent reactivity gradient is fundamental to the sequential introduction of various amines and other nucleophiles, enabling the generation of a diverse library of mono-, di-, and trisubstituted triazines. nih.gov
The general mechanism involves the nucleophilic attack of an amine on one of the electrophilic carbon atoms of the triazine ring, leading to the formation of a tetrahedral intermediate. rsc.org A base is typically employed to abstract a proton from the attacking amine, which facilitates the elimination of a chloride ion and restores the aromaticity of the triazine ring. rsc.org
Interactive Data Table: Reactivity of Chlorine Atoms in Cyanuric Chloride
| Substitution Step | Typical Reaction Temperature | Reactivity |
| First Chlorine | 0–5 °C | High |
| Second Chlorine | Room Temperature – 50 °C | Medium |
| Third Chlorine | >80–100 °C | Low |
The synthesis of asymmetrically substituted this compound derivatives heavily relies on the sequential amination of cyanuric chloride. nih.govderpharmachemica.com This powerful strategy allows for the precise and controlled introduction of different amino groups onto the triazine scaffold. The process begins with the reaction of cyanuric chloride with a primary or secondary amine at a low temperature to monosubstitute the triazine ring. The resulting 2-amino-4,6-dichloro-1,3,5-triazine can then be subjected to a second amination with a different amine at a higher temperature to yield a 2,4-diamino-6-chloro-1,3,5-triazine. Finally, the remaining chlorine atom can be displaced by a third amine under more vigorous heating to afford the fully substituted triazine. tandfonline.com The choice of solvent and base is critical for the success of these reactions. Common solvents include acetone (B3395972), tetrahydrofuran (B95107) (THF), and dioxane, while bases such as sodium carbonate or N,N-diisopropylethylamine (DIPEA) are used to neutralize the hydrogen chloride gas that is liberated during the reaction. scielo.brresearchgate.net
A representative synthetic scheme for sequential amination is as follows:
Step 1: Cyanuric chloride + Amine 1 (low temperature) → 2-(Amine 1)-4,6-dichloro-1,3,5-triazine nih.govStep 2: 2-(Amine 1)-4,6-dichloro-1,3,5-triazine + Amine 2 (medium temperature) → 2-(Amine 1)-4-(Amine 2)-6-chloro-1,3,5-triazine google.comStep 3: 2-(Amine 1)-4-(Amine 2)-6-chloro-1,3,5-triazine + Amine 3 (high temperature) → 2-(Amine 1)-4-(Amine 2)-6-(Amine 3)-1,3,5-triazine tandfonline.com
The regioselectivity of nucleophilic substitution on the cyanuric chloride core is primarily governed by temperature control. While the initial substitution is not regioselective due to the equivalence of the three chlorine atoms, subsequent substitutions are influenced by the electronic properties of the substituent(s) already present on the triazine ring. Electron-donating groups tend to activate the remaining chlorine atoms towards further substitution, whereas electron-withdrawing groups have a deactivating effect.
Stereoselectivity becomes a significant consideration when chiral amines are employed as nucleophiles. The introduction of a stereocenter can lead to the formation of diastereomers upon the addition of a second chiral amine. The stereochemical outcome of these reactions can be influenced by various factors, including the reaction conditions and the nature of any chiral auxiliaries used. For instance, the synthesis of pyrrolo[2,1-f] ontosight.aid-nb.infonih.govtriazin-4(3H)-ones has been shown to be influenced by the halogen source, with different halogens leading to varying degrees of regioselectivity. beilstein-journals.org
Multicomponent reactions (MCRs) provide a highly efficient and atom-economical alternative for the synthesis of 1,3,5-triazine derivatives. d-nb.inforesearchgate.net These reactions involve the simultaneous combination of three or more starting materials in a single synthetic operation to form a product that incorporates structural features from each of the reactants. nih.gov A notable example is the catalyst-free, one-pot, three-component reaction of arylaldehydes, thiourea, and orthoformates to produce 1,3,5-triazine-2,4-dithione derivatives. d-nb.info Another approach involves the acid-catalyzed reaction of cyanoguanidine with amines and aldehydes, followed by dehydrogenative aromatization to yield bis(1,3,5-triazine-2,4-diamines). monash.edu While MCRs offer the advantage of rapidly generating molecular diversity, controlling regioselectivity can be a significant challenge. acs.orgorganic-chemistry.org
Annelation reactions are employed to construct fused triazine systems, where the 1,3,5-triazine ring is integrated into a larger, polycyclic framework. researchgate.netmdpi.com These reactions typically involve the intramolecular cyclization of a pre-functionalized this compound derivative. For example, a triazine bearing a reactive functional group on the phenyl ring or another substituent can undergo cyclization to form a new ring fused to the triazine core. researchgate.net The synthesis of azolo[5,1-c] ontosight.aid-nb.infonih.govtriazines, for instance, often involves the annulation of a 1,2,4-triazine (B1199460) ring onto an azole precursor. aip.orgsci-hub.se Similarly, dihydroimidazo[5,1-c] ontosight.aid-nb.infonih.govtriazine-3,6(2H,4H)-dione derivatives have been prepared through a regioselective two-step cyclization process. beilstein-journals.org These fused systems are of considerable interest due to their unique structural and electronic properties.
Cyanuric Chloride as a Precursor in Nucleophilic Substitution Reactions
Functionalization and Derivatization of the this compound Scaffold
Once the this compound core has been assembled, it can be further modified through a variety of functionalization and derivatization reactions to fine-tune its properties. The chloromethyl group, for example, is a reactive handle that can participate in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. cymitquimica.com
Common derivatization strategies include:
Substitution of remaining chlorine atoms: As discussed previously, the remaining chlorine atoms on the triazine ring can be sequentially replaced by various nucleophiles. worldscientificnews.comtaylorfrancis.comasianpubs.orgresearchgate.net
Microwave-assisted synthesis: Microwave irradiation has been shown to be an effective method for accelerating the synthesis of triazine derivatives, often leading to higher yields and shorter reaction times. rsc.org This technique has been successfully applied to the synthesis of morpholine-functionalized 1,3,5-triazine derivatives with anticancer potential. mdpi.com
Synthesis of dendrimers: The trifunctional nature of cyanuric chloride makes it an ideal building block for the construction of triazine-based dendrimers. These highly branched macromolecules can be synthesized using a convergent approach, with each generation being added in a stepwise manner. rsc.org
Formation of hybrid molecules: The 1,3,5-triazine scaffold can be linked to other biologically active moieties to create hybrid molecules with enhanced or novel properties. For example, triazine derivatives have been combined with nitrogen mustards to create bifunctional hybrids with potential applications in cancer therapy. researchgate.net
These functionalization strategies provide a powerful toolkit for medicinal chemists to explore the chemical space around the this compound scaffold and to develop new compounds with improved therapeutic or material properties.
Amidation and Amidination Pathways
The synthesis of this compound and its derivatives is predominantly achieved through amidation, which involves the formation of an amide bond. A common route starts with the reaction of cyanuric chloride with aniline in a suitable solvent system. For instance, a dispersion of cyanuric chloride in an acetone and ice mixture can be treated with aniline to yield 2,4-dichloro-6-phenylamino-1,3,5-triazine. The subsequent substitution of the remaining chlorine atoms with other amines or nucleophiles leads to the desired polysubstituted triazine derivatives. nih.gov
These nucleophilic substitution reactions are a cornerstone of triazine chemistry. nih.gov For example, novel substituted 4,6-dimethoxy-N-phenyl-1,3,5-triazin-2-amine derivatives have been synthesized from 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) and various substituted anilines or heterocyclic amines. taylorfrancis.comresearchgate.net This method is noted for its short reaction times and excellent product yields. taylorfrancis.comresearchgate.net
Amidinate precursors also play a role in triazine synthesis. Certain tin(II) and germanium(II) complexes derived from amidinates have been shown to be highly effective catalysts for the cyclotrimerization of phenyl isocyanates, leading to the formation of perhydro-1,3,5-triazine-2,4,6-triones. researchgate.net
| Pathway | Starting Materials | Key Intermediates/Catalysts | Product Type | Reference |
|---|---|---|---|---|
| Stepwise Nucleophilic Substitution (Amidation) | Cyanuric Chloride, Aniline, Various Amines | 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | Polysubstituted this compound derivatives | nih.gov |
| Substitution on Methoxy-Triazine (Amidation) | 2-chloro-4,6-dimethoxy-1,3,5-triazine, Substituted Anilines | Anhydrous K2CO3 | 4,6-dimethoxy-N-phenyl-1,3,5-triazin-2-amine derivatives | taylorfrancis.comresearchgate.net |
| Catalytic Cyclotrimerization (Amidination-related) | Phenyl Isocyanate | Amidinate-derived Sn(II) or Ge(II) complexes | Perhydro-1,3,5-triazine-2,4,6-triones | researchgate.net |
Oxidation and Oxidative Cleavage Reactions
Oxidative reactions provide an alternative and selective approach to synthesizing N-triazinyl amides. A notable method involves the reaction of 2-amino nih.govsolubilityofthings.comtriazines with ketones, which can proceed via two distinct pathways depending on the reaction conditions: oxidative α-ketoamidation or oxidative C-C bond cleavage. mdpi.com
In one pathway, the reaction of a 2-amino nih.govsolubilityofthings.comtriazine with a ketone in the presence of iodine and a copper catalyst can yield N-( nih.govsolubilityofthings.comtriazine-2-yl) α-ketoamides. mdpi.com Alternatively, by modifying the conditions, an oxidative C-C bond cleavage can occur, leading to the formation of N-( nih.govsolubilityofthings.comtriazine-2-yl) amide derivatives. mdpi.com These transformations are valued for their mild conditions and good functional group tolerance. mdpi.com
Furthermore, ruthenium-catalyzed oxidative annulation has been developed for synthesizing N-(2-triazine) indoles from N-phenyl triazines and alkynes. mdpi.com This process involves C-H activation and demonstrates the utility of oxidative methods in creating more complex, fused heterocyclic systems based on the triazine core. mdpi.com
Computational studies have explored the oxidative cleavage of triazine derivatives, indicating that electrochemical oxidation can significantly lower the energy required for N-C bond dissociation. anu.edu.auacs.org Upon oxidation, these triazine adducts tend to cleave, generating a carbon-centered radical, a process that is often exergonic or occurs at low energy barriers. anu.edu.auacs.org This theoretical underpinning supports the feasibility of using oxidative cleavage in electrosynthesis, offering a functional group-tolerant alternative to other methods. anu.edu.auacs.org
Green Chemistry Protocols in this compound Synthesis
In recent years, green chemistry principles have been increasingly applied to the synthesis of triazine derivatives, with a focus on reducing reaction times, energy consumption, and the use of hazardous solvents. Microwave and ultrasound assistance are two prominent techniques in this area.
Microwave-Assisted Synthetic Methods
Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of 1,3,5-triazines, offering significant advantages over conventional heating. researchgate.netd-nb.info This technology often leads to dramatically shorter reaction times, higher yields, and increased product purity. d-nb.infojetir.org
For instance, the synthesis of 6-phenyl-1,3,5-triazine-2,4-diamine was achieved in 93% yield after just 14 minutes of microwave heating, whereas conventional heating required 14 hours to obtain an 81% yield. clockss.org Similarly, a one-pot, three-component reaction of cyanoguanidine, aromatic aldehydes, and cyclic amines under microwave irradiation has been developed for the rapid synthesis of a diverse library of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines. researchgate.net
In another study, the final nucleophilic substitution step in the synthesis of quinolone-based s-triazines was compared between microwave and conventional methods. The microwave-assisted approach reduced reaction times from hours to minutes and significantly improved yields. d-nb.info
| Derivative Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 6-phenyl-1,3,5-triazine-2,4-diamine | Microwave (80 °C) | 14 min | 93% | clockss.org |
| 6-phenyl-1,3,5-triazine-2,4-diamine | Conventional (100 °C) | 14 h | 81% | clockss.org |
| Quinolone based s-triazines | Microwave | Minutes | Appreciably Increased | d-nb.info |
| Quinolone based s-triazines | Conventional | Hours | Lower | d-nb.info |
| Morpholine-functionalized derivatives | Microwave (150 °C) | 150 s | Up to 88% | mdpi.com |
Ultrasound-Assisted Synthetic Methods
Ultrasound irradiation, or sonochemistry, provides another efficient and environmentally friendly route for synthesizing triazine derivatives. This technique utilizes acoustic cavitation to accelerate reactions, often at room temperature, thereby reducing energy consumption. clockss.org
The synthesis of 1,3,5-tris-arylhexahydro-1,3,5-triazines from formaldehyde (B43269) and aromatic amines has been shown to be significantly more efficient under ultrasound irradiation compared to classical stirring, resulting in higher yields in much shorter reaction times. clockss.org Sonochemical methods have been successfully applied to produce 1,3,5-triazine derivatives with high yields (>75%) in as little as 5 minutes. mdpi.com This is a substantial improvement over conventional methods that can require several hours of refluxing. mdpi.com
A key advantage of ultrasound-assisted synthesis is its compatibility with greener solvents, including water. rsc.org An eco-friendly, ultrasound-assisted protocol has been developed for synthesizing pyridazine (B1198779) derivatives containing a triazine core, showcasing the method's versatility. researchgate.net Similarly, a sonochemical method was developed for synthesizing 1,3,5-triazine derivatives in aqueous media, minimizing the reliance on organic solvents. mdpi.com
Reaction Condition Optimization for this compound Synthesis
Optimizing reaction conditions, particularly the choice of solvent, is crucial for maximizing the efficiency, yield, and purity of this compound synthesis.
Role of Solvents and Co-solvents
The solubility of this compound and its synthetic precursors is highly dependent on the solvent, which is a critical factor in reaction design. solubilityofthings.com The molecule possesses both polar amino groups and a nonpolar phenyl group, influencing its behavior in different media. solubilityofthings.com
A variety of solvents are employed in the synthesis of triazines, each chosen to suit specific reaction requirements:
Acetone/Water: A mixture of acetone and water (often with ice) is used to create a dispersion for the initial reaction between cyanuric chloride and aniline, allowing for controlled, low-temperature nucleophilic substitution.
Tetrahydrofuran (THF): Dry THF is a common solvent for synthesizing substituted triazine amines, particularly when working with moisture-sensitive reagents like anhydrous potassium carbonate. taylorfrancis.comresearchgate.net It is also used for the initial alkylation of anilines with cyanuric chloride at low temperatures. mdpi.com
1,4-Dioxane: This solvent is frequently used for the second or third nucleophilic substitution step on the triazine ring, often at higher temperatures than the initial substitution. nih.govd-nb.info
Dimethylformamide (DMF): In microwave-assisted synthesis, DMF has been used as the solvent, in combination with a phase-transfer catalyst, to achieve high yields in very short reaction times. mdpi.com
Dimethyl Sulfoxide (DMSO): DMSO is a polar aprotic solvent that can be effective for certain oxidative reactions, such as the synthesis of N-( nih.govsolubilityofthings.comtriazine-2-yl) α-ketoamides. mdpi.com It is also a solvent in which the final product often shows good solubility. solubilityofthings.com
Aqueous Media: In line with green chemistry principles, ultrasound-assisted methods have been developed to enable efficient synthesis in aqueous systems, thereby reducing the environmental impact of organic solvents. mdpi.com
The choice of solvent not only facilitates the dissolution of reactants but also influences reaction rates and, in some cases, the reaction pathway itself. For instance, the use of a phase-transfer catalyst in conjunction with DMF under microwave conditions significantly improves process efficiency. mdpi.com
| Solvent/System | Role in Synthesis | Reaction Type | Reference |
|---|---|---|---|
| Acetone / Water | Creates a dispersion for low-temperature substitution | Initial nucleophilic substitution | |
| Tetrahydrofuran (THF) | Solvent for moisture-sensitive reactions and low-temp alkylation | Nucleophilic substitution | taylorfrancis.comresearchgate.netmdpi.com |
| 1,4-Dioxane | Solvent for subsequent, higher-temp substitutions | Nucleophilic substitution | nih.govd-nb.info |
| Dimethylformamide (DMF) | High-boiling solvent for microwave-assisted synthesis | Microwave-assisted nucleophilic substitution | mdpi.com |
| Dimethyl Sulfoxide (DMSO) | Solvent for oxidative reactions | Oxidative amidation | mdpi.com |
| Aqueous Media | Green solvent for sonochemical methods | Ultrasound-assisted synthesis | mdpi.com |
| Methanol | Solvent for the synthesis of triazine precursors from biguanides | Precursor synthesis | mdpi.com |
Catalytic Approaches and Reagents
The synthesis of this compound and its derivatives has been significantly advanced by the application of transition-metal catalysis. These methods offer efficient and selective routes for forming the crucial carbon-nitrogen (C–N) and carbon-carbon (C–C) bonds required for constructing these complex molecules. Catalytic approaches often provide milder reaction conditions, broader functional group tolerance, and higher yields compared to traditional nucleophilic substitution reactions on cyanuric chloride. acs.orgmdpi.com Key transition metals employed in these syntheses include palladium and copper, each facilitating distinct types of bond-forming reactions. mdpi.comthieme-connect.de
Palladium-Catalyzed Methodologies
Palladium catalysis is a powerful tool for the synthesis of arylated triazines. The primary strategies involve palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck couplings for C-C bond formation and Buchwald-Hartwig-type aminations for C–N bond formation. acs.orgmdpi.com
Research has demonstrated the one-pot synthesis of unsymmetrically trisubstituted aryl-s-triazines through sequential Suzuki coupling reactions. mdpi.com This method allows for the controlled, stepwise substitution of chlorine atoms on a 2,4,6-trichloro-1,3,5-triazine precursor with different aryl groups. The reaction is typically catalyzed by a palladium complex like Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂). The first coupling is conducted at a lower temperature (e.g., 60 °C), and the subsequent substitution at a higher temperature (e.g., 100 °C), exploiting the reduced reactivity of the triazine core after the initial substitution to achieve selectivity. mdpi.com
Similarly, palladium catalysts are used for the direct arylation of the triazine core. For instance, the synthesis of various 2-(4-hydroxyphenyl)-4-amino-1,3,5-triazine derivatives has been achieved via a Suzuki coupling between a chlorotriazine intermediate and (4-hydroxyphenyl)boronic acid, using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst. mdpi.com Palladium catalysts have also been employed in the regioselective arylation of fused triazine systems, such as imidazo[1,2-b] acs.orgnih.govthieme-connect.comtriazine, highlighting the efficiency of this approach in creating complex, multi-ring structures. nih.gov
Table 1: Examples of Palladium-Catalyzed Synthesis of Triazine Derivatives
| Starting Materials | Catalyst System | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2,4,6-Trichloro-1,3,5-triazine, Arylboronic acids | 0.1–0.5 mol% Pd(PPh₃)₂Cl₂ | Base, Sequential heating (60 °C then 100 °C) | Unsymmetrical aryl-s-triazines | mdpi.com |
| 4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine derivative, (4-Hydroxyphenyl)boronic acid | Pd(PPh₃)₄ | Base, THF | 2-(4-Hydroxyphenyl)-4-amino-1,3,5-triazine derivatives | mdpi.com |
| Imidazo[1,2-b] acs.orgnih.govthieme-connect.comtriazine, Biaryl bromide | Palladium catalyst | Base, Solvent | Arylated imidazo[1,2-b] acs.orgnih.govthieme-connect.comtriazine | nih.gov |
| anti-3-Aryl-2,3-dibromopropanoic acids, Sodium azide | Pd₂(dba)₃, Xantphos | DMF, 110 °C | 4-Aryl-1H-1,2,3-triazoles* | organic-chemistry.org |
Note: While not a direct synthesis of the target compound, this demonstrates relevant Pd-catalyzed cyclization methodology.
Copper-Catalyzed Methodologies
Copper catalysis, particularly in Ullmann-type C-N coupling reactions, presents an efficient and economical alternative for synthesizing substituted triazines. mdpi.com Copper(I) catalysts are advantageous due to their low cost and ease of handling. acs.org These methods have been applied both to the substitution of halogens on a pre-existing triazine ring and to the fundamental construction of the triazine core itself. acs.orgmdpi.com
An efficient protocol has been developed for the synthesis of substituted 2,4-diamino-1,3,5-triazines from 1,1-dibromoalkenes and biguanides using a copper(I) catalyst under mild conditions. acs.orgnih.gov This reaction demonstrates the construction of the triazine ring through a copper-mediated coupling process.
For substitution reactions, an Ullmann-type Cu(I)-catalyzed methodology has been reported for preparing di- and trisubstituted 1,3,5-triazine derivatives from a dichlorotriazinyl benzenesulfonamide (B165840) precursor and various nucleophiles. mdpi.com This study utilized a novel catalyst system where Cu(I) cations are supported on a macroporous, weakly acidic resin. This heterogeneous catalyst approach not only shortens reaction times compared to traditional uncatalyzed substitutions but also simplifies product purification. The supported catalyst was shown to be comparable in efficiency to homogeneous Copper(I) iodide (CuI). mdpi.com Furthermore, copper catalysis has been instrumental in the [3+2] cycloaddition reactions between triazine azides and terminal alkynes to form unsymmetrical triazine-triazole conjugates, demonstrating its versatility in creating complex heterocyclic systems. oup.com
Table 2: Examples of Copper-Catalyzed Synthesis of Triazine Derivatives
| Starting Materials | Catalyst System | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 1,1-Dibromoalkenes, Biguanides | Copper(I) catalyst | Base, Mild conditions | Trisubstituted 1,3,5-triazines | acs.org |
| Dichlorotriazinyl benzenesulfonamide, Nucleophiles (amines) | Cu(I) supported on resin or CuI (2.5 mol%) | K₂CO₃, DMF | Di- and trisubstituted 1,3,5-triazine derivatives | mdpi.com |
Spectroscopic and Advanced Analytical Characterization in N Phenyl 1,3,5 Triazin 2 Amine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of N-phenyl-1,3,5-triazin-2-amine derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
¹H NMR spectroscopy is fundamental for identifying the structure of this compound derivatives by providing information on the chemical environment, number, and connectivity of protons. mdpi.com In a typical spectrum of a derivative such as 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine, the protons of the phenyl group exhibit characteristic signals in the aromatic region (approximately 7.0-8.0 ppm). sci-hub.se These often appear as a set of multiplets, including a triplet for the para-proton, a triplet for the two meta-protons, and a doublet for the two ortho-protons. sci-hub.se
The proton attached to the nitrogen atom (N-H) of the amine linker typically appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. mdpi.com In some cases, this N-H proton signal is observed at a downfield chemical shift, for instance at δ 11.14 ppm in DMSO-d₆. sci-hub.se For derivatives containing a hydrogen atom on the triazine ring, its signal is usually a singlet found in the downfield region, such as δ 8.30 ppm. mdpi.com The integration of these signals confirms the number of protons in each environment, and coupling constants (J values) provide insight into the connectivity of adjacent protons. mdpi.comsci-hub.se
Table 1: ¹H NMR Spectral Data for Selected this compound Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |
|---|---|---|
| 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | DMSO-d₆ | 11.14 (1H, s, NH), 7.60 (2H, d, J = 8.4 Hz, Ar-H), 7.40 (2H, t, J = 7.9 Hz, Ar-H), 7.18 (1H, t, J = 7.4 Hz, Ar-H). sci-hub.se |
| N²,N²-dimethyl-N⁴-phenyl-1,3,5-triazine-2,4-diamine | CDCl₃ | 8.30 (s, 1H, triazine-CH), 7.85 (br, 1H, NH), 7.63 (d, J = 7.8 Hz, 2H, Ar-H), 7.36 (t, J = 7.8 Hz, 2H, Ar-H), 7.09 (t, J = 7.8 Hz, 1H, Ar-H), 3.22 (s, 3H, N-CH₃), 3.20 (s, 3H, N-CH₃). mdpi.com |
| 4-morpholino-N-phenyl-1,3,5-triazin-2-amine | CDCl₃ | 8.35-8.30 (m, 2H, triazine-CH, NH), 7.57 (d, J = 7.7 Hz, 2H, Ar-H), 7.36 (t, J = 7.7 Hz, 2H, Ar-H), 7.11 (t, J = 7.7 Hz, 1H, Ar-H), 3.93-3.83 (m, 4H, O-CH₂-), 3.82-3.73 (m, 4H, N-CH₂-). mdpi.com |
| Methyl 4-((4,6-bis(phenylamino)-1,3,5-triazin-2-yl)amino)benzoate | DMSO-d₆ | 9.37–9.95 (m, 3H, NH), 7.27–7.85 (m, 14H, Ar–H), 3.80 (s, 3H, OCH₃). nih.gov |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications
Table 2: ¹³C NMR Spectral Data for Selected this compound Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|
| N²,N²-dimethyl-N⁴-phenyl-1,3,5-triazine-2,4-diamine | CDCl₃ | 165.4, 164.5, 163.1 (triazine-C), 138.7, 128.8, 123.1, 120.2 (phenyl-C), 36.4 (N-CH₃). mdpi.com |
| 4-morpholino-N-phenyl-1,3,5-triazin-2-amine | CDCl₃ | 165.7, 164.0, 163.5 (triazine-C), 138.5, 128.8, 123.4, 120.5 (phenyl-C), 66.6 (O-CH₂), 43.7 (N-CH₂). mdpi.com |
| 4-((4,6-bis(phenylamino)-1,3,5-triazin-2-yl)amino)benzoic acid | DMSO-d₆ | 167.76 (C=O), 164.63, 164.52 (triazine-C), 144.96, 140.27, 130.54, 128.94, 124.07, 122.83, 121.14, 119.48 (aromatic C), 52.35 (OCH₃ for methyl ester derivative). nih.gov |
| 4-(2-benzylidenehydrazinyl)-6-methoxy-N-phenyl-1,3,5-triazin-2-amine | DMSO-d₆ | 164.2, 164.0, 154.1 (triazine-C), 141.7, 135.2, 133.7, 132.9, 128.6, 126.3, 120.9, 113.5 (aromatic C), 55.1 (OCH₃). mdpi.com |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and elemental formula of a compound. Various ionization methods are employed in the study of this compound derivatives.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, and thermally labile molecules like many triazine derivatives. sci-hub.senih.gov In ESI-MS analysis, the most common observation for this compound and its analogues is the formation of the protonated molecular ion, [M+H]⁺. sci-hub.seresearchgate.net For example, the ESI-MS spectrum of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine shows a prominent peak corresponding to [M+H]⁺ at an m/z of 255.0. sci-hub.se This technique is routinely used to confirm the molecular mass of the final products in synthetic procedures. nih.govmdpi.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the unambiguous determination of a compound's elemental composition. mdpi.com This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound derivatives, HRMS data is typically acquired using an ESI source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. mdpi.com The experimentally measured mass is then compared to the calculated (calcd.) mass for the proposed formula, with a close match confirming the composition. mdpi.com For instance, a derivative was identified with a calculated m/z for [M+H]⁺ of 422.1981, and the found value was 422.1989, confirming the formula C₂₆H₂₄N₅O. mdpi.com
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Selected Derivatives
| Compound Formula | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| C₂₆H₂₄N₅O | [M+H]⁺ | 422.1981 | 422.1989 | mdpi.com |
| C₂₆H₂₁N₅OF₃ | [M+H]⁺ | 476.1698 | 476.1716 | mdpi.com |
| C₂₁H₂₃ClN₆O₂ | [M+H]⁺ | 427.1644 | 427.1642 | mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org This technique is suitable for this compound derivatives that are sufficiently volatile and thermally stable to be vaporized without decomposition. worldscientificnews.com The gas chromatograph separates the components of a mixture, and each component is then introduced into the mass spectrometer, which provides a mass spectrum that can be used for identification. rsc.org The mass spectrum of the parent compound, 1,3,5-triazin-2-amine, shows a molecular ion peak at m/z 96, with major fragment ions at m/z 69, 43, and 42, corresponding to the loss of HCN and subsequent fragmentation of the triazine ring. nih.gov This fragmentation pattern of the core structure is valuable for identifying related compounds in complex mixtures. nih.gov
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy is a cornerstone for identifying the functional groups present in a molecule. By probing the vibrational modes of chemical bonds, techniques like Fourier-Transform Infrared (FT-IR) spectroscopy offer a molecular fingerprint, confirming the presence of the triazine core, phenyl group, and amino linker.
FT-IR spectroscopy is instrumental in confirming the synthesis of this compound derivatives by identifying the characteristic stretching and bending vibrations of their functional groups. In the analysis of this class of compounds, the IR spectra typically reveal key absorption bands. The N-H stretching vibrations of the secondary amine group are observed in the region of 3119-3368 cm⁻¹. worldscientificnews.com The presence of the triazine ring and the phenyl group is confirmed by C=N and C=C stretching vibrations, which typically appear in the 1500-1600 cm⁻¹ range. worldscientificnews.commdpi.com Furthermore, the aromatic C-C stretching vibrations are often seen between 1400 cm⁻¹ and 1500 cm⁻¹. researchgate.net These distinct spectral signatures are crucial for the structural verification of newly synthesized derivatives.
Table 1: Characteristic FT-IR Absorption Bands for this compound Derivatives
| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group | Source(s) |
|---|---|---|---|
| N-H Stretch (Secondary Amine) | 3119 - 3368 | -NH- | worldscientificnews.com |
| C=N Stretch (Triazine Ring) | 1512 - 1599 | Triazine | worldscientificnews.com |
| C=C Stretch (Aromatic) | 1406 - 1597 | Phenyl Ring | worldscientificnews.com |
| N-H Bend (Secondary Amine) | 1554 - 1555 | -NH- | derpharmachemica.com |
| C-N Stretch (Triazine Ring) | 808 - 814 | Triazine | derpharmachemica.com |
Electronic Spectroscopy and Photophysical Characterization
Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provide deep insights into the electronic structure and photophysical behavior of these molecules. They are essential for understanding how the molecules interact with light, which is critical for applications in optoelectronics and sensor technology.
UV-Vis spectroscopy of this compound derivatives dissolved in solvents like ethanol (B145695) or chloroform (B151607) typically shows distinct absorption bands in the ultraviolet region. These absorptions are generally attributed to π–π* electronic transitions within the conjugated system formed by the phenyl and triazine rings. nih.gov Studies on various derivatives report strong absorption maxima (λmax) appearing around 250 nm and 325 nm. nih.gov The exact position and intensity of these bands can be influenced by the substituents on the phenyl or triazine rings, as well as the solvent used. For instance, some substituted phenylthiazolyl 1,3,5-triazine (B166579) derivatives exhibit absorption maxima around 300 nm, corresponding to n-π* transitions. asianpubs.org
Table 2: UV-Vis Absorption Maxima for Selected this compound Derivatives
| Compound Derivative | Solvent | Absorption Maxima (λmax, nm) | Source(s) |
|---|---|---|---|
| 2,4-Diamino-6-phenyl-1,3,5-triazine | Ethanol | 249 | nih.gov |
| Aromatic Dendrimers with triazine cores | Not Specified | ~250 and ~325 | nih.gov |
| Substituted phenylthiazolyl 1,3,5-triazines | Ethanol | ~300 | asianpubs.org |
| 2,4-dichloro-6-(p-substituted phenyl) 1,3,5-triazines | Not Specified | Not Specified | researchgate.net |
While many conventional fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state, certain derivatives of N-phenyl-1,3,5-triazine exhibit the opposite effect, known as Aggregation-Induced Emission (AIE). orientjchem.org In dilute solutions, these molecules are often weakly emissive due to the free intramolecular rotation of the phenyl and triazine moieties, which provides a non-radiative pathway for the excited state to decay. orientjchem.orgacs.org However, upon aggregation in poor solvents or in the solid state, these intramolecular rotations are restricted. orientjchem.orgacs.org This restriction blocks the non-radiative decay channels, forcing the molecules to release their energy via fluorescence, leading to a significant enhancement in emission intensity. acs.orgacs.org This AIE phenomenon is a key property for developing advanced materials for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors. acs.orgnih.gov For example, a hydrogel constructed with a phenyltriazine derivative demonstrated blue fluorescence upon aggregation, a direct consequence of the AIE effect. acs.org
X-ray Diffraction (XRD) for Crystalline Structure Determination
Table 3: Crystallographic Data for Selected this compound Derivatives
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Source(s) |
|---|---|---|---|---|---|
| 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine | C₉H₅Cl₃N₄ | Monoclinic | P2₁/c | a=8.53 Å, b=12.24 Å, c=11.33 Å, β=106.3° | nih.gov |
| 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine | C₁₄H₁₆ClN₅O | Orthorhombic | Pbca | a=17.12 Å, b=17.31 Å, c=10.02 Å | nih.gov |
| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-phenylacetamide | C₁₃H₁₃N₅O₂ | Not Specified | Not Specified | Not Specified | nih.gov |
| 2,4-Diamino-6-phenyl-1,3,5-triazine: Phenylthioacetic Acid Cocrystal | Not Specified | Not Specified | Not Specified | Not Specified | researchgate.net |
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are indispensable tools in the synthesis and analysis of this compound derivatives. They are routinely used to monitor the progress of chemical reactions, isolate products, and assess the purity of the final compounds.
Thin Layer Chromatography (TLC): TLC is a simple and rapid technique widely used to follow the course of a reaction by observing the disappearance of starting materials and the appearance of the product spot. mdpi.comderpharmachemica.com It is also a primary method for a quick check of compound purity. mdpi.com
Column Chromatography: This technique is frequently employed for the purification of the synthesized compounds, separating the desired product from unreacted starting materials and byproducts. mdpi.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC coupled with mass spectrometry (MS) are powerful methods for determining the final purity of the compounds with high accuracy. nih.gov
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to confirm the molecular weight of the synthesized derivatives. worldscientificnews.com High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, which helps in confirming the elemental composition. mdpi.comnih.gov
Table 4: Application of Chromatographic Techniques in this compound Research
| Technique | Application | Purpose | Source(s) |
|---|---|---|---|
| Thin Layer Chromatography (TLC) | Reaction Monitoring & Purity Check | Qualitative assessment of reaction completion and purity. | mdpi.comderpharmachemica.com |
| Column Chromatography | Purification | Separation and isolation of the target compound from a mixture. | mdpi.com |
| UPLC-MS | Purity Analysis | Quantitative determination of product purity. | nih.gov |
| LC-MS / GC-MS | Structural Confirmation | Determination of molecular weight. | worldscientificnews.com |
| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition | Precise mass measurement to confirm the chemical formula. | mdpi.comnih.gov |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. gassnova.nooup.com In the context of this compound research, GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the compound and its derivatives. The process involves injecting a sample into the GC, where it is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase within the column.
Research has shown that the choice of the GC column's stationary phase is critical for the analysis of triazine compounds. For instance, studies on explosive-related compounds, including the triazine derivative hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), have demonstrated that intermediate polarity phases can offer better recovery and stability over numerous sample analyses compared to non-polar phases. oup.com While specific GC methods for the parent this compound are not extensively detailed in the provided results, the general principles of GC analysis for triazines involve careful selection of column type, temperature programming, and detector. epa.gov For many triazine derivatives, a fused silica (B1680970) capillary column is employed, and the GC system is often equipped for programmed temperature-programmed splitless or cold on-column injection to prevent thermal degradation of the analytes. epa.gov
The progress of synthesis reactions for 1,3,5-triazine derivatives can be monitored using GC, often equipped with a flame ionization detector (FID). rsc.org For detailed structural analysis, GC is coupled with a mass spectrometer (GC-MS). This combination provides not only the retention time of the compound from the GC, which is a characteristic identification parameter, but also its mass spectrum from the MS, which gives information about its molecular weight and fragmentation pattern. rsc.org
Table 1: GC and GC-MS Parameters for Analysis of Triazine Derivatives
| Parameter | Value/Description |
| Instrument | Perkin Elmer Clarus 400 GC |
| Detector | Flame Ionization Detector (FID) |
| Column | Capillary column (30 m × 0.25 mm × 0.25 μm) |
| GC-MS Instrument | GC-MS-QP 2010 |
| GC-MS Column | Rtx-17 (30 m × 25 mm ID, film thickness df = 0.25 μm) |
| Column Flow | 2 mL min-1 |
| Temperature Program | 80 °C to 240 °C at 10 °C min-1 rise |
This data is based on a general procedure for the synthesis of 1,3,5-triazines and may not be specific to this compound itself. rsc.org
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a widely used, simple, and rapid analytical technique for monitoring the progress of chemical reactions, identifying compounds, and determining their purity. In the synthesis of this compound derivatives, TLC is an essential tool. clockss.orgvulcanchem.comsemanticscholar.org The principle of TLC involves spotting the sample onto a plate coated with a thin layer of adsorbent material, typically silica gel. The plate is then placed in a sealed chamber with a solvent system (mobile phase), which moves up the plate by capillary action. Different compounds in the sample travel at different rates, resulting in their separation.
The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC. jabonline.in It is characteristic for a particular compound in a specific solvent system and can be used for its identification. For instance, in the synthesis of N-[2-(2-Hydroxyethyl)phenyl]-2-amino-4,6-dichloro-1,3,5-triazine, the Rf value was determined to be 0.39 in an ethyl acetate-petroleum ether (3/5) solvent system. clockss.org Similarly, various trisubstituted 1,3,5-triazine derivatives have been characterized by their Rf values, which typically range from 0.22 to 0.23 in specific solvent systems. derpharmachemica.com
Visualization of the separated spots on the TLC plate is often achieved by using UV light (at 254 nm or 365 nm) or by staining with iodine vapor. jabonline.innih.gov The completion of a reaction is typically indicated by the disappearance of the starting material's spot and the appearance of a new spot corresponding to the product. clockss.orgsemanticscholar.orgresearchgate.net
Table 2: TLC Data for this compound Derivatives
| Compound | Solvent System | Rf Value | Reference |
| N-[2-(2-Hydroxyethyl)phenyl]-2-amino-4,6-dichloro-1,3,5-triazine | Ethyl acetate-petroleum ether (3/5) | 0.39 | clockss.org |
| 4-((4-((4-bromophenyl)amino)-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one | Not specified | 0.22 | derpharmachemica.com |
| 4-((4-((2-methoxyphenyl)amino)-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one | Not specified | 0.23 | derpharmachemica.com |
| 4-((4-((4-methoxyphenyl)amino)-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one | Not specified | 0.22 | derpharmachemica.com |
| 4-((4-((2-fluorophenyl)amino)-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one | Not specified | 0.23 | derpharmachemica.com |
| 4-((4-((2-chlorophenyl)amino)-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one | Not specified | 0.23 | derpharmachemica.com |
| 4-Hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine | Ethyl acetate:Methanol (7:3) | Not specified directly for this compound, but used in the study | jabonline.in |
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is a highly sensitive and selective analytical technique that combines the powerful separation capabilities of UHPLC with the mass analysis capabilities of mass spectrometry. researchgate.net This technique is instrumental in the characterization and quantification of this compound derivatives in various matrices. mdpi.commdpi.com
In a typical UHPLC-MS analysis, the sample is injected into the UHPLC system, where it is separated on a column packed with very small particles. The separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratio (m/z) is determined. This provides information about the molecular weight of the compounds and, through fragmentation analysis (MS/MS), their chemical structure.
For example, in the study of metabolites produced by Aspergillus tamarii, UHPLC-MS/MS analysis was used to identify 22 metabolites, including a derivative of this compound. jabonline.in The analysis was performed using a C18 column and a gradient elution with a mobile phase consisting of water with ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) with formic acid. jabonline.in The mass spectrometry was operated in positive electrospray ionization (ESI) mode. jabonline.in
UHPLC-MS is also employed to assess the purity of synthesized triazine derivatives. For instance, the purity of morpholine-functionalized 1,3,5-triazine derivatives was determined by UHPLC-MS, with one compound showing a purity of 98.6%. researchgate.net Another study reported the use of UHPLC-MS to analyze the metabolic stability of 1,3,5-triazine derivatives, where the remaining percentage of the parent compound was quantified after incubation with mouse liver microsomes. mdpi.com
Table 3: UHPLC-MS Parameters for the Analysis of Triazine Derivatives
| Parameter | Value/Description | Reference |
| LC System | Acquity UPLC® H-Class System | jabonline.in |
| Column | C18 HSS (1.8 μm, 2.1×100 mm) | jabonline.in |
| Mobile Phase A | Water with 5 mM ammonium formate | jabonline.in |
| Mobile Phase B | Acetonitrile with 0.05% formic acid | jabonline.in |
| Flow Rate | 0.2 mL/min | jabonline.in |
| Ionization Mode | Positive Electrospray Ionization (ESI) | jabonline.in |
| Mass Range | 50–1200 m/z | jabonline.in |
| LC System (Purity) | UHPLC-MS | researchgate.netmdpi.com |
| Purity of Compound | 98.6% for 4-Chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine | researchgate.net |
| Retention Time | 8.03 min for 4-Chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine | researchgate.net |
Theoretical and Computational Investigations of N Phenyl 1,3,5 Triazin 2 Amine
Quantum Chemical Methods in Molecular Structure and Reactivity
Quantum chemical methods are fundamental tools for understanding the intricacies of molecular behavior. For N-phenyl-1,3,5-triazin-2-amine and related compounds, these methods have been employed to elucidate stable structures, predict spectroscopic properties, and analyze reactivity.
Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules. It is used to compute optimized molecular structures, vibrational frequencies, and various electronic properties. jyu.firesearchgate.netnih.govnih.gov For triazine derivatives, DFT calculations have been instrumental in confirming molecular structures determined by X-ray crystallography and in predicting properties like NMR chemical shifts. jyu.firesearchgate.netmdpi.com
Studies on derivatives of this compound have utilized DFT to understand the influence of different substituents on the molecular geometry and electronic distribution. nih.govroyalsocietypublishing.org For instance, in a study of 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-1,3,5-triazin-2-amine and its substituted analogues, DFT was used to correlate the electronic properties with their observed corrosion inhibition efficiencies. nih.govroyalsocietypublishing.org The calculations showed that the introduction of electron-donating or withdrawing groups on the phenyl ring significantly alters the electronic landscape of the molecule. nih.govroyalsocietypublishing.org
DFT calculations have also been used to analyze the rotational barriers around the C-N bond connecting the phenyl group to the triazine ring, providing insights into the conformational dynamics of these molecules. bohrium.com
Table 1: Selected DFT Calculated Parameters for this compound Derivatives
| Derivative | Dipole Moment (Debye) | EHOMO (kcal/mol) | ELUMO (kcal/mol) | Energy Gap (kcal/mol) |
| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine | 1.018 jyu.fimdpi.com | - | - | - |
| N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine | 4.249 jyu.fimdpi.com | - | - | - |
| 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-1,3,5-triazin-2-amine (PTA-1) | - | -428.73 | - | - |
| N-(4-bromophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (PTA-2) | - | -439.73 | - | - |
| 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine (PTA-3) | - | -436.62 | - | - |
Data sourced from multiple studies. Note that HOMO/LUMO energies are often reported in different units (eV, Hartrees) and may represent different aspects (e.g., adsorption energy). The values for PTA-1, PTA-2, and PTA-3 represent the energy associated with the metal/adsorbate arrangement (dEads/dNi). nih.govroyalsocietypublishing.org
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. bohrium.comacs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. bohrium.com
For 1,3,5-triazine (B166579) derivatives, FMO analysis helps in understanding their behavior in various applications, such as their use as UV absorbers. sci-hub.se The distribution of HOMO and LUMO densities reveals the regions of the molecule that are most likely to participate in electronic transitions and chemical reactions. In many triazine compounds, the HOMO is often localized on the phenylamine moiety, while the LUMO is distributed over the triazine ring. This distribution is fundamental to their photophysical properties. sci-hub.se
Computational Studies on Electronic and Photophysical Properties
Computational methods are also vital for exploring the behavior of molecules upon excitation with light, providing insights into their photostability and potential applications in materials science.
One of the most significant photophysical processes studied in certain 1,3,5-triazine derivatives is the excited-state intramolecular proton transfer (ESIPT). sci-hub.se This ultrafast process is a key mechanism for the dissipation of absorbed UV energy, contributing to the exceptional photostability of these compounds. sci-hub.se The ESIPT mechanism involves the transfer of a proton from a donor group (often a hydroxyl group on a phenyl ring) to an acceptor atom (a nitrogen atom on the triazine ring) in the excited state. sci-hub.sersc.org
Time-dependent DFT (TD-DFT) calculations are employed to model the potential energy surfaces of the ground and excited states, elucidating the pathway of the proton transfer. sci-hub.se These studies have confirmed that for certain triazine-based UV absorbers, the ESIPT process is nearly barrierless, allowing for rapid and efficient deactivation of the excited state and preventing photodegradation. sci-hub.seresearchgate.net
The presence of intramolecular hydrogen bonds (IMHB) is a prerequisite for the ESIPT mechanism and plays a crucial role in determining the conformation and properties of this compound derivatives. sci-hub.senih.gov An IMHB can form, for example, between an ortho-hydroxyl group on the phenyl ring and a nitrogen atom of the triazine ring. sci-hub.se
Quantitative Structure-Property Relationship (QSPR) and Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its properties. sci-hub.se For 1,3,5-triazine derivatives, 3D-QSPR methods like Comparative Molecular Field Analysis (CoMFA) have been used to build models that can predict properties such as UV absorption characteristics. sci-hub.se
These models use descriptors derived from the 3D structure of the molecules, such as steric and electrostatic fields, to correlate with experimental data. The goal is to create a predictive tool that can guide the design of new compounds with desired properties, such as high efficiency as UV absorbers. sci-hub.se By understanding the relationship between structure and property, researchers can rationally design novel this compound derivatives with optimized performance for specific applications.
Hirshfeld Surface Analysis and Intermolecular Interaction Characterization
Theoretical and computational investigations, particularly Hirshfeld surface analysis, provide significant insights into the intermolecular interactions that govern the crystal packing of this compound and its derivatives. This method allows for the visualization and quantification of various close contacts between atoms in a crystal structure.
Hirshfeld surface analysis of related triazine structures reveals that molecular packing is predominantly controlled by a network of hydrogen bonds and other weak interactions. For derivatives of this compound, the most common intermolecular contacts are hydrogen-hydrogen (H···H), nitrogen-hydrogen (N···H), and carbon-hydrogen (C···H) interactions. mdpi.comjyu.firesearchgate.netsemanticscholar.org For instance, in the crystal structures of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine and its N-(4-bromophenyl) analogue, the H···H contacts are the most dominant, with N···H and C···H interactions also playing a crucial role in stabilizing the crystal lattice. mdpi.comjyu.firesearchgate.net
In more complex systems, such as 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile, the Hirshfeld surface analysis indicates that N···H/H···N interactions account for a significant portion (up to 38.3%) of the total interactions, followed by H···H (up to 28.2%) and C···H/H···C (up to 26.3%) contacts. nih.goviucr.orgerciyes.edu.tr These findings highlight the importance of hydrogen bonding in the molecular assembly. The presence of red spots on the dnorm surfaces in these analyses visually confirms the locations of strong hydrogen-bonding interactions, such as N—H···N and N—H···O. nih.gov
Furthermore, in salts containing a protonated triazine ring, like 2,4-diamino-6-phenyl-1,3,5-triazin-1-ium 4-methylbenzenesulfonate, the H···H interactions make up the largest contribution (43.5%) to the Hirshfeld surface, with C···H (18.7%), O···H (15.9%), and N···H (10.9%) contacts also being significant. iucr.org The analysis of these related compounds suggests that the intermolecular interactions in solid-state this compound are likely dominated by a combination of van der Waals forces and specific hydrogen bonds involving the amine and triazine nitrogen atoms.
Table 1: Summary of Dominant Intermolecular Contacts in Phenyl-Triazine Derivatives from Hirshfeld Surface Analysis
| Compound Type | Dominant Interactions | Percentage Contribution (Range) | Reference |
| Substituted N-phenyl-1,3,5-triazin-2-amines | H···H, N···H, C···H | Not specified | mdpi.comjyu.fi |
| Tetrahydro-1,3,5-triazine Derivatives | N···H/H···N, H···H, C···H/H···C | N···H: 35.0-38.3%H···H: 27.0-28.2%C···H: 23.4-26.3% | nih.goviucr.org |
| 2,4-diamino-6-phenyl-1,3,5-triazin-1-ium Salt | H···H, C···H, O···H, N···H | H···H: 43.5%C···H: 18.7%O···H: 15.9%N···H: 10.9% | iucr.org |
Note: The data is derived from studies on derivatives and related structures, providing an expected interaction profile for this compound.
In silico Studies on Biological Interactions and Drug Likeness
In silico methods are instrumental in the early stages of drug discovery for predicting the pharmacokinetic properties and drug-likeness of new chemical entities. For compounds based on the this compound scaffold, these computational studies provide crucial preliminary assessments of their potential as therapeutic agents. nih.govmdpi.com
Drug-likeness is often evaluated using established guidelines such as Lipinski's Rule of Five. chemrevlett.com This rule assesses properties like molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to have good oral absorption and bioavailability. Studies on various symmetrical and asymmetrical phenylamino-s-triazine derivatives have shown that they generally exhibit favorable physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, indicating good potential drug-like characteristics. nih.govchemrevlett.com
ADMET prediction for 1,3,5-triazine derivatives suggests good gastrointestinal absorption and adherence to Lipinski's rules. mdpi.comchemrevlett.com For example, in silico analysis of a series of morpholine-functionalized 1,3,5-triazine derivatives supported their drug-likeness, which was further confirmed by biomimetic chromatography analysis showing favorable lipophilicity and membrane affinity. mdpi.com The 1,3,5-triazine nucleus is considered a "privileged structure" or important pharmacophore in drug development, known for its presence in compounds with a wide range of biological activities, including anticancer, antiviral, and antimalarial properties. semanticscholar.orgnih.gov
Molecular docking studies, a key component of in silico analysis, have been used to investigate the interactions of triazine derivatives with various biological targets. These studies help to understand the potential mechanisms of action at a molecular level. For instance, phenylamino-s-triazine derivatives have been docked into the active sites of key anticancer targets like EGFR, DHFR, and VEGFR2, showing potent interactions. nih.gov The insights gained from these computational models are valuable for guiding the synthesis of more potent and selective analogs. nih.govresearchgate.net
Table 2: Predicted Drug-Likeness and ADMET Parameters for Representative Triazine Derivatives
| Parameter | Guideline / Rule | Typical Finding for Phenyl-Triazine Derivatives | Reference |
| Drug-Likeness | Lipinski's Rule of Five | Generally compliant; zero to few violations reported. | chemrevlett.com |
| Molecular Weight | < 500 Da | Compliant | chemrevlett.com |
| Log P (Lipophilicity) | < 5 | Compliant | chemrevlett.com |
| Hydrogen Bond Donors | ≤ 5 | Compliant | chemrevlett.com |
| Hydrogen Bond Acceptors | ≤ 10 | Compliant | chemrevlett.com |
| ADMET Profile | General Assessment | Good physicochemical and ADMET profiles predicted. | nih.gov |
| Absorption | Gastrointestinal (GI) Absorption | Predicted to have good potential for GI absorption. | chemrevlett.com |
| Metabolism & Excretion | Not specified | Further studies are typically required. | |
| Toxicity | Not specified | Further studies are typically required. |
Note: This table summarizes general findings from in silico studies on various this compound derivatives and related compounds.
Reaction Mechanisms and Reactivity Profiles of N Phenyl 1,3,5 Triazin 2 Amine
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing the 1,3,5-triazine (B166579) core. The 1,3,5-triazine ring is highly electron-deficient, which facilitates the SNAr mechanism. acs.org This reactivity is further enhanced by the presence of good leaving groups. For instance, the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) are readily displaced by nucleophiles. The introduction of an N-phenylamine group can occur via an SNAr reaction, where an aniline (B41778) derivative displaces a leaving group on the triazine ring. vulcanchem.com
The SNAr mechanism typically proceeds in a stepwise manner involving the formation of a Meisenheimer complex, a negatively charged intermediate. nih.govfrontiersin.org However, concerted SNAr pathways, where bond formation and bond cleavage occur in a single step, have also been identified, particularly in reactions with certain nucleophiles and leaving groups. acs.orgresearchgate.net The specific pathway, whether stepwise or concerted, is influenced by the nature of the reactants, the solvent, and the reaction conditions. nih.govfrontiersin.org
Studies on related triazine derivatives have shown that the substitution pattern on the phenyl ring of the aniline nucleophile can significantly impact the reaction rate and outcome. Electron-withdrawing groups on the phenyl ring can increase the acidity of the amine and influence its nucleophilicity. nih.gov
Table 1: Comparison of Stepwise and Concerted SNAr Mechanisms
| Feature | Stepwise SNAr | Concerted SNAr |
| Intermediate | Meisenheimer Complex (anionic σ-adduct) | None (single transition state) |
| Rate-Determining Step | Formation or decomposition of the intermediate | The single concerted step |
| Activation | Requires significant activation of the aromatic ring by electron-withdrawing groups | Activating groups are not strictly mandatory |
Mechanistic Studies on Amination Reactions (e.g., SN(ANRORC) Mechanism, Chichibabin Amination)
The amination of N-phenyl-1,3,5-triazin-2-amine and related triazine derivatives can proceed through various mechanisms, including the SN(ANRORC) mechanism and Chichibabin amination.
The SN(ANRORC) mechanism , which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure, is a significant pathway in the amination of certain nitrogen-containing heterocycles. wikipedia.org This mechanism is distinct from the classical SNAr pathway and involves a ring-opened intermediate. researchgate.net Isotope labeling studies have been crucial in elucidating the occurrence of the SN(ANRORC) mechanism. For example, in the amination of some substituted pyrimidines and triazines, the incorporation of an isotopic label from the nucleophile into the heterocyclic ring of the product confirms this pathway. wikipedia.orgresearchgate.net
Research on phenyl-1,3,5-triazine has shown that amination with potassium amide in liquid ammonia (B1221849) can occur, in part, through the SN(ANRORC) mechanism. researchgate.netcolab.ws This involves the initial addition of the amide ion, followed by the opening of the triazine ring to form an open-chain intermediate, which then cyclizes to the aminated product. researchgate.net
The Chichibabin amination is another important reaction for introducing an amino group onto a heterocyclic ring. google.com This reaction typically involves the reaction of a heteroaromatic compound with sodium amide or potassium amide in liquid ammonia. researchgate.netgoogle.com While the direct Chichibabin amination of this compound itself is not extensively detailed, studies on related triazines, such as 2,4-diphenyl-1,3,5-triazine, show that amination can occur via a Chichibabin-type reaction to yield the corresponding amino-substituted triazine. thieme-connect.de
Cycloaddition and Elimination Mechanisms in Triazine Chemistry
The 1,3,5-triazine ring can participate in cycloaddition reactions, acting as either a diene or a dienophile depending on the reaction partner. In inverse-electron-demand Diels-Alder reactions, the electron-deficient triazine ring reacts with electron-rich dienophiles. nih.gov
While specific examples involving this compound are not abundant, the general reactivity of the triazine core suggests its potential to undergo such transformations. For example, cycloaddition reactions of 1,2,4,5-tetrazines with enamines have been shown to be an effective method for synthesizing 1,2,4-triazines. nih.gov Similarly, the reaction of 1,2,3-triazines with amidines can lead to the formation of 1,3,5-triazines or pyrimidines, with the mechanism proposed to involve either a Diels-Alder cycloaddition or a stepwise addition/elimination pathway. acs.org The reaction of N-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a potent dienophile, with arylcarbodiimides proceeds via a [4+2] cycloaddition. researchgate.net
Elimination reactions are often coupled with cycloaddition, leading to the formation of new aromatic systems. For instance, the cycloaddition of a tetrazine with a dienophile is often followed by the elimination of a small molecule like dinitrogen to form a dihydropyridazine, which can then be oxidized to a pyridazine (B1198779). nih.gov
Ring-Opening and Ring-Cleavage Reaction Pathways
The 1,3,5-triazine ring, despite its aromaticity, can undergo ring-opening and ring-cleavage reactions under certain conditions, particularly when attacked by strong nucleophiles. The unsubstituted 1,3,5-triazine is known to be labile and can be cleaved by nucleophiles. thieme-connect.de
The SN(ANRORC) mechanism, as discussed earlier, is a prime example of a reaction pathway involving ring-opening. wikipedia.orgresearchgate.net In this case, the initial nucleophilic attack leads to the formation of an adduct that undergoes ring scission to an open-chain intermediate before re-cyclizing. researchgate.net
The hydrolysis of the 1,3,5-triazine ring is another example of a ring-cleavage reaction. The parent 1,3,5-triazine is readily hydrolyzed in aqueous media to produce ammonium (B1175870) formate (B1220265). thieme-connect.de The stability of substituted triazines towards hydrolysis varies depending on the nature of the substituents.
Ring-opening reactions of nitrogen heterocycles are valuable in synthetic chemistry as they provide access to polyfunctional open-chain compounds. researchgate.net For example, the reaction of 1,3,5-triazine with primary amines can lead to ring cleavage. acs.org
Covalent Adduct Formation and Sigma Complexes
The formation of covalent adducts is a key step in many reactions of this compound. In the context of SNAr reactions, the intermediate is a sigma complex, also known as a Meisenheimer complex. nih.govfrontiersin.org This anionic adduct is formed by the attack of a nucleophile on one of the carbon atoms of the triazine ring.
The stability of these sigma complexes can vary. In some cases, they are transient intermediates, while in others, they can be observed and even isolated. Spectroscopic techniques, such as NMR, have been used to study the formation and structure of these adducts. For instance, PMR spectroscopy has provided evidence for the covalent addition of the amide ion to C-6 of 2,4-diphenyl-1,3,5-triazine. researchgate.net
The formation of covalent adducts is not limited to SNAr reactions. In the Chichibabin amination, the initial step is the addition of the amide ion to the heterocyclic ring to form a sigma adduct. researchgate.net Furthermore, covalent adduct formation is a critical aspect in the design of covalent inhibitors that target enzymes. For example, acrylamide-containing compounds can form covalent adducts with cysteine residues in proteins. acs.org
Coordination Chemistry and Metal Complexation of N Phenyl 1,3,5 Triazin 2 Amine Derivatives
Ligand Design and Synthesis Utilizing the Triazine Core
The 1,3,5-triazine (B166579) scaffold serves as a fundamental building block for the design of multifaceted ligands. tandfonline.comsolubilityofthings.com The synthesis of these ligands often begins with cyanuric chloride, a versatile precursor that allows for sequential nucleophilic substitution of its chlorine atoms. tandfonline.comnih.gov This step-wise approach enables the introduction of various functional groups, including different amines, to tailor the ligand's properties. nih.govrsc.org For instance, reacting cyanuric chloride with amines like diisopropylamine, morpholine, or diphenylamine (B1679370) can produce diamino-s-triazines. nih.gov Further substitution reactions can then be carried out to introduce additional functionalities. tandfonline.comnih.gov
A common strategy involves the use of molecular hybridization, where the triazine core is combined with other biologically active moieties to create ligands with enhanced properties. rsc.org For example, derivatives have been synthesized by incorporating pyrazole (B372694), piperidine, or aniline (B41778) moieties onto the s-triazine ring. researchgate.net The synthesis of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives demonstrates a two-step process involving initial substitution with various amines followed by reaction with a substituted phenylthiazole-2-amine. nih.gov Similarly, novel 1,3,5-triazine derivatives have been prepared through amination and Suzuki coupling reactions. nih.gov
The synthesis of more complex ligands, such as those involving Schiff base formation, has also been widely explored. These reactions typically involve the condensation of a primary amine or hydrazine (B178648) with a carbonyl compound. mdpi.com For example, a series of transition metal complexes have been synthesized using 2,4-bis(indolin-3-one-2-ylimino)-6-phenyl-1,3,5-triazine (BIPTZ), a tridentate Schiff base ligand. researchgate.net Another approach involves the reaction of isophthaloyl dichloride with potassium thiocyanate, followed by the addition of diphenylamine, to create novel benzoylthiourea (B1224501) derivatives containing a triazinethione moiety. uzh.ch
The following table provides examples of synthesized N-phenyl-1,3,5-triazin-2-amine derivatives and their synthetic precursors.
| Derivative Name | Synthetic Precursors | Reference |
| N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine | Cyanuric chloride, various amines, 4-substituted phenylthiazole-2-amine | nih.gov |
| Imamine-1,3,5-triazine derivatives | Imamine, cyanuric chloride | rsc.org |
| 2,4-bis(indolin-3-one-2-ylimino)-6-phenyl-1,3,5-triazine (BIPTZ) | Isatin, s-triazine hydrazine precursors | researchgate.net |
| 3-(4-(diphenylamino)-6-thioxo-1,6-dihydro-1,3,5-triazin-2-yl)N(diphenylcarbamothioyl)benzamide | Isophthaloyl dichloride, potassium thiocyanate, diphenylamine | uzh.ch |
| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine | Cyanuric chloride, 3,5-dimethylpyrazole, aniline, piperidine | researchgate.net |
Formation of Metal-Triazine Complexes
Derivatives of this compound readily form complexes with a variety of transition metals, including but not limited to platinum(II), palladium(II), copper(II), nickel(II), and cobalt(II). researchgate.netmdpi.com The formation of these metal-triazine complexes is typically achieved by reacting the synthesized ligand with a suitable metal salt in an appropriate solvent. uzh.ch
For example, a Pt(II) complex was synthesized by reacting a triazine-based ligand with a platinum salt. mdpi.com Similarly, the reaction of PdCl₂ with ligands such as 4,4′-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine (MPT) and N-methyl-N-phenyl-4,6-di(1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (BPT) resulted in the formation of tetracoordinated Pd(II) complexes. mdpi.com The synthesis of a dinuclear rhenium(I) complex was achieved by reacting a benzoylthiourea derivative ligand with [Re(CO)₅Br] in toluene. uzh.ch
The stoichiometry of the resulting complexes can vary, with common types being [ML] and [ML₂], where M is the metal ion and L is the ligand. researchgate.net The formation of these complexes is driven by the coordination of the metal ion to the donor atoms present in the ligand, primarily the nitrogen atoms of the triazine ring and other functional groups. uzh.chmdpi.com
Chelation and Coordination Modes
The this compound framework and its derivatives exhibit diverse chelation and coordination modes, acting as monodentate, bidentate, or tridentate ligands. uzh.chmdpi.com The specific coordination mode is influenced by the nature and position of the substituent groups on the triazine core.
In many instances, the triazine derivatives act as chelating agents, binding to the metal center through multiple donor atoms. For example, some s-triazine ligands can function as bidentate or tridentate chelates. mdpi.com In a Pt(II) complex with an anionic s-triazine based NNO-donor ligand, the ligand acts as a tridentate chelate, coordinating through two nitrogen atoms from the s-triazine and hydrazone moieties and one oxygen atom from a deprotonated phenolic OH group. mdpi.com The pyridin-2-amine groups in some derivatives can act as ligands, binding to metal ions through their nitrogen atoms.
The donor atoms involved in coordination typically include the nitrogen atoms of the triazine ring, as well as nitrogen, oxygen, or sulfur atoms from the appended functional groups. uzh.chmdpi.com For instance, in a series of metal complexes with a tridentate Schiff base ligand, coordination occurs through the nitrogen atoms of the triazine and the imino group. researchgate.net In a rhenium complex with a benzoylthiourea derivative, the ligand coordinates as a neutral monodentate S-donor chelate. uzh.ch The flexibility of the ligand structure allows for the formation of both mononuclear and dinuclear complexes. uzh.ch
The following table summarizes the coordination modes observed in various metal complexes of this compound derivatives.
| Ligand Type | Coordination Mode | Donor Atoms | Metal Ion | Reference |
| Anionic s-triazine based hydrazone | Tridentate (NNO) | Triazine-N, Hydrazone-N, Phenolic-O | Pt(II) | mdpi.com |
| 4,4′-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine (MPT) | Bidentate | N, N | Pd(II) | mdpi.com |
| N-methyl-N-phenyl-4,6-di(1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (BPT) | Tridentate | N, N, N | Pd(II) | mdpi.com |
| 2,4-bis(indolin-3-one-2-ylimino)-6-phenyl-1,3,5-triazine (BIPTZ) | Tridentate | N, N, N | Cu(II), Ni(II), Co(II) | researchgate.net |
| 3-(4-(diphenylamino)-6-thioxo-1,6-dihydro-1,3,5-triazin-2-yl)N(diphenylcarbamothioyl)benzamide | Monodentate | S | Re(I) | uzh.ch |
Spectroscopic and Structural Characterization of Metal Complexes
A combination of spectroscopic techniques and single-crystal X-ray diffraction is employed to elucidate the structure and bonding in metal complexes of this compound derivatives.
Spectroscopic Characterization:
FT-IR Spectroscopy: This technique is crucial for identifying the coordination sites of the ligand. researchgate.netmdpi.com A shift in the vibrational frequencies of functional groups, such as C=N or C=S, upon complexation provides evidence of their involvement in bonding to the metal ion. tcarts.in For instance, a shift to lower frequencies for the ν(C=N) band in metal complexes compared to the free ligand suggests coordination through the azomethine nitrogen. tcarts.in
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligands and their complexes in solution. researchgate.netuzh.ch Changes in the chemical shifts of protons and carbons near the coordination sites can confirm the binding of the metal.
UV-Vis Spectroscopy: Electronic absorption spectra provide information about the geometry of the metal complexes. researchgate.net A bathochromic shift (shift to longer wavelengths) observed in the spectra of the complexes compared to the free ligand can be attributed to the coordination event. researchgate.net
Mass Spectrometry: This technique is used to determine the molecular weight of the synthesized ligands and complexes, confirming their composition. researchgate.netuzh.ch
Structural Characterization:
The following table presents key spectroscopic and structural data for a representative metal complex.
| Complex | Spectroscopic Data (FT-IR, cm⁻¹) | X-ray Diffraction Data (Bond Lengths, Å) | Coordination Geometry | Reference |
| [Pt(Triaz)Cl] | ν(NH): 3428, ν(C=N/C=C): 1630 | Pt-N(triazine): 2.055, Pt-N(hydrazone): 1.945, Pt-O: 1.991, Pt-Cl: 2.331 | Distorted Square Planar | mdpi.com |
Supramolecular Chemistry and Self Assembly of N Phenyl 1,3,5 Triazin 2 Amine Analogues
Design Principles for Supramolecular Assemblies
The rational design of supramolecular structures using N-phenyl-1,3,5-triazin-2-amine analogues relies on a set of core principles that dictate how individual molecules recognize each other and organize into extended, ordered states. These principles are rooted in the concepts of molecular complementarity and the hierarchical nature of non-covalent forces.
Molecular Information and Pre-organization: The this compound molecule contains encoded structural information. The 1,3,5-triazine (B166579) ring provides a rigid, planar scaffold that pre-organizes the interaction sites into a defined geometry. It features two nitrogen atoms (at positions 3 and 5) that act as hydrogen bond acceptors and an exocyclic amine group (-NH) that serves as a hydrogen bond donor. This specific arrangement of donor and acceptor sites makes the molecule self-complementary.
Directionality and Strength of Interactions: The primary driving force for assembly is the highly directional and relatively strong N-H···N hydrogen bond. This interaction is predictable and robust, often forming the primary structural motif that defines the initial aggregation state. Weaker, less directional interactions, such as π-π stacking and C-H···π forces, play a crucial secondary role, guiding the packing of these primary motifs into higher-dimensional structures.
Hierarchical Assembly: Supramolecular construction follows a hierarchical pathway.
Primary Structure: Strong, directional hydrogen bonds assemble individual molecules into discrete zero-dimensional (0D) units, such as dimers, or one-dimensional (1D) chains.
Secondary Structure: These primary motifs are then organized by weaker interactions (e.g., π-π stacking of the triazine and phenyl rings) into two-dimensional (2D) sheets or layers.
Tertiary Structure: The final three-dimensional (3D) architecture is formed by the packing of these 2D layers, governed by van der Waals forces, C-H···π interactions, or the interdigitation of substituents.
Modularity and Tunability: The phenyl group is a key site for modification. By introducing substituents (e.g., halogens, alkyl groups, nitro groups) onto the phenyl ring, chemists can systematically tune the electronic properties, steric hindrance, and secondary interactions of the molecule. This allows for fine-control over the resulting supramolecular architecture without disrupting the primary hydrogen-bonding pattern. For instance, introducing a bulky substituent can frustrate dense packing and promote the formation of more open or porous networks.
Hydrogen Bonding Networks in Triazine-Based Systems
Hydrogen bonding is the cornerstone of self-assembly in systems based on this compound. The molecule's specific arrangement of one exocyclic amine donor (N-H) and two endocyclic ring nitrogen acceptors (N) facilitates the formation of highly predictable and stable supramolecular synthons.
The most prevalent and robust hydrogen-bonding motif observed in the crystal structures of this compound and its simple analogues is the centrosymmetric R²₂(8) dimer . In this arrangement, two molecules associate through a pair of reciprocal N-H···N hydrogen bonds. The exocyclic amine hydrogen of one molecule donates to an available ring nitrogen (typically at the 3- or 5-position) of a second molecule, and vice versa. This creates a stable, eight-membered ring structure that acts as a fundamental building block for higher-order assemblies.
The table below summarizes typical geometric parameters for the key hydrogen bonds observed in these systems.
| Interaction Type | Supramolecular Synthon | Description | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |
|---|---|---|---|---|
| N-H···N | R²₂(8) Dimer | Self-complementary interaction between two triazine molecules forming a centrosymmetric dimer. | 2.95 - 3.15 | 165 - 178 |
| N-H···N | C(4) Chain | A catemeric or chain motif where molecules are linked in a head-to-tail fashion. Less common for self-assembly. | 3.00 - 3.20 | 160 - 175 |
| O-H···N | Heterosynthon | Interaction with a guest molecule (e.g., carboxylic acid). The triazine N acts as the acceptor. | 2.60 - 2.80 | 170 - 180 |
| N-H···O | Heterosynthon | Interaction with a guest molecule (e.g., carboxylate). The exocyclic amine N-H acts as the donor. | 2.85 - 3.05 | 160 - 175 |
Non-Covalent Interactions (e.g., π-π Stacking, CH-π Interactions)
While strong hydrogen bonds form the primary framework, weaker non-covalent interactions are critical for organizing these initial motifs into stable, higher-dimensional architectures. In this compound systems, π-π stacking and C-H···π interactions are the most significant secondary forces.
π-π Stacking: The planar, aromatic nature of both the triazine and phenyl rings facilitates π-π stacking. These interactions are driven by a combination of electrostatic and van der Waals forces.
Phenyl-Triazine Stacking: This is a particularly favorable interaction due to electrostatic complementarity. The 1,3,5-triazine ring is electron-deficient (π-acidic) because of the electronegative nitrogen atoms, while the phenyl ring is comparatively electron-rich (π-basic). This donor-acceptor type interaction often leads to offset face-to-face stacking, where the centroid of one ring is positioned over the edge of the other.
Phenyl-Phenyl Stacking: Phenyl rings on adjacent molecules can stack, typically in an offset or edge-to-face (T-shaped) geometry to minimize electrostatic repulsion between the π-clouds.
Triazine-Triazine Stacking: Stacking between two electron-deficient triazine rings is also observed, often in a highly offset geometry to optimize packing.
C-H···π Interactions: These interactions involve a weakly acidic C-H bond (from the phenyl ring or another alkyl substituent) acting as a donor to the electron-rich π-system of a nearby phenyl or triazine ring. Though individually weak, the cumulative effect of multiple C-H···π interactions can be substantial, playing a key role in linking hydrogen-bonded dimers or chains into 2D sheets and stabilizing the final 3D crystal lattice. For example, the aromatic C-H bonds of a phenyl group on one dimer can interact with the face of a triazine ring on an adjacent dimer.
The table below provides typical geometric parameters for these non-covalent interactions.
| Interaction Type | Description | Typical Centroid-Centroid Distance (Å) | Typical H···π Distance (Å) |
|---|---|---|---|
| π-π Stacking (Phenyl-Triazine) | Offset stacking between electron-rich phenyl and electron-deficient triazine rings. | 3.3 - 3.8 | N/A |
| π-π Stacking (Phenyl-Phenyl) | Offset or T-shaped stacking between two phenyl rings. | 3.4 - 4.0 | N/A |
| C-H···π (Aromatic) | Interaction between an aromatic C-H bond and the face of a phenyl or triazine ring. | N/A | 2.5 - 2.9 |
Construction of 1D, 2D, and 3D Supramolecular Architectures
The interplay between strong, directional hydrogen bonds and weaker, multidirectional forces allows for the hierarchical construction of supramolecular architectures with varying dimensionalities.
1D Architectures: The most common 1D motif is a supramolecular tape or ribbon . This structure is formed when the robust R²₂(8) hydrogen-bonded dimers (a 0D unit) are linked into a linear chain. This linkage is typically mediated by π-π stacking interactions between the phenyl ring of one dimer and the triazine ring of an adjacent dimer, or by C-H···N hydrogen bonds linking the edge of a phenyl group to an un-used triazine nitrogen. The resulting tape consists of a hydrogen-bonded core flanked by phenyl groups.
2D Architectures: One-dimensional tapes can self-assemble into extended 2D sheets or layers . The packing of the tapes is directed by weaker inter-tape interactions. For instance, tapes can be linked side-by-side via C-H···π interactions, where the phenyl C-H bonds of one tape interact with the aromatic faces of a neighboring tape. The orientation of the phenyl ring relative to the triazine plane is critical; a large dihedral angle can promote interdigitation between tapes, leading to a corrugated sheet structure.
Host-Guest Chemistry and Molecular Recognition
The well-defined and predictable hydrogen-bonding capabilities of the this compound scaffold make it an excellent host for the recognition and binding of complementary guest molecules. This area of host-guest chemistry, often studied through co-crystallization, demonstrates the principles of molecular recognition.
The primary binding site on the triazine host is the pair of basic nitrogen atoms in the heterocyclic ring. These sites show a strong affinity for acidic hydrogen bond donors.
Recognition of Carboxylic Acids: Triazine-based hosts form exceptionally stable and predictable co-crystals with carboxylic acids. The acidic proton of the carboxyl group (-COOH) readily forms a strong O-H···N hydrogen bond with a triazine ring nitrogen. When dicarboxylic acids are used as guests, they can act as "molecular pillars" or "spacers," bridging two triazine hosts. The length and rigidity of the dicarboxylic acid (e.g., succinic acid vs. terephthalic acid) can be used to precisely control the distance and orientation between the triazine units, allowing for the rational engineering of extended networks with tunable cavity sizes.
Recognition of Other Guests: Beyond carboxylic acids, these triazine hosts can recognize other molecules possessing complementary hydrogen bond donor sites. For example, they form stable complexes with barbituric acid and its derivatives. In these systems, a multi-point recognition event occurs, where the N-H donors of the barbiturate (B1230296) guest interact with the triazine ring acceptors, and potentially the carbonyl oxygen acceptors of the guest interact with the exocyclic amine N-H donor of the host.
This molecular recognition is governed by a combination of geometric and electronic complementarity. The size, shape, and spatial arrangement of the guest's functional groups must match the binding pockets and interaction sites offered by the triazine host.
| Host | Guest Type | Primary Interaction | Resulting Supramolecular Motif |
|---|---|---|---|
| This compound | Monocarboxylic Acid | O-H···N (Triazine) | 1:1 Host-Guest Adduct |
| This compound | Dicarboxylic Acid | O-H···N (Triazine) | 2:1 Host-Guest Linear Tape or Ladder |
| This compound | Barbituric Acid | N-H···N (Triazine) and N-H···O (Carbonyl) | Multi-point recognition complex, often forming 2D sheets |
Applications in Materials Science Based on N Phenyl 1,3,5 Triazin 2 Amine Structures
Polymer Chemistry and Monomer Development
The N-phenyl-1,3,5-triazin-2-amine moiety is a key component in the development of high-performance polymers. Its derivatives, particularly dichlorotriazines like 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine, serve as versatile monomers for creating various polymer architectures, including polyamides and poly(arylene ether sulfone)s. acs.orgmdpi.comossila.com The introduction of the triazine ring into the polymer backbone is known to enhance thermal stability and, in some cases, improve solubility in common organic solvents. mdpi.com
Aromatic polyamides synthesized from phenyl-1,3,5-triazine moieties have demonstrated excellent thermal properties. researchgate.netmdpi.com For instance, a series of semi-aromatic polyamides containing a phenoxy-s-triazine ring exhibited good thermal stability with glass transition temperatures (Tg) ranging from 143–223°C and maximum weight loss temperatures between 426–455°C. royalsocietypublishing.org These properties, combined with good flame resistance as indicated by high Limiting Oxygen Index (LOI) values, make them suitable for applications requiring durable materials. royalsocietypublishing.org
Furthermore, fully aromatic poly(arylene ether sulfone)s containing 1,3,5-triazine (B166579) groups have been synthesized and shown to possess high thermal stabilities (above 500°C in air) and glass transition temperatures in the range of 136–289°C. acs.org These polymers also exhibit good film-forming abilities. acs.org The mechanical properties of such polymers can be significant, with semi-aromatic polyamides like PA12T reaching tensile strengths as high as 465.5 MPa after processing. mdpi.com
Below is a table summarizing the properties of various polymers based on this compound derivatives.
| Polymer Type | Monomer(s) | Glass Transition Temp. (Tg) (°C) | Thermal Stability (Tmax/Td) (°C) | Inherent Viscosity (dL/g) | Solubility | Ref. |
| Semi-aromatic Polyamide | Diacid with phenoxy-s-triazine ring and various aromatic diamines | 143-223 | 426-455 (Tmax) | 0.21-0.41 | Soluble in polar aprotic solvents like DMF | royalsocietypublishing.org |
| Aromatic Poly(arylene ether sulfone) | Triazine-containing bisphenols and bis(4-fluorophenylsulfone) | 136-289 | >500 | 0.43-1.10 | Good | acs.org |
| Aromatic Copolyamide (CP1) | Bithiazole-containing diamine and isophthaloyl chloride | 321 | 512 (Td 5%) | 1.83 | Soluble in H2SO4, DMAc + LiCl | researchgate.net |
| Aromatic Copolyamide (CP2) | Thiazolo-thiazole containing diamine and isophthaloyl chloride | 362 | 506 (Td 5%) | 1.45 | Soluble in H2SO4, DMAc + LiCl | researchgate.net |
Functional Materials with Aggregation-Induced Emission (AIE) Properties
The phenomenon of aggregation-induced emission (AIE), where non-emissive molecules become highly luminescent upon aggregation, has been a significant area of research in materials science. acs.org The restriction of intramolecular rotation (RIR) in the aggregated state is a key mechanism behind AIE. acs.org this compound derivatives have emerged as promising candidates for creating AIE-active materials, or AIEgens.
A notable example is a physically cross-linked hydrogel constructed using a phenyltriazine monomer. uclm.es While the monomer itself is non-fluorescent in its crystalline state, the resulting hydrogel exhibits strong blue fluorescence (466–468 nm) when irradiated at 373 nm. uclm.es This AIE behavior is attributed to the incorporation of the phenyltriazine derivative into the 3D polymeric network, where intermolecular hydrogen bonds and polymer formation restrict intramolecular motions, thus activating the radiative decay pathway. uclm.es This hydrogel also demonstrated reversible pH-responsive fluorescence. uclm.es
Other triazine-based systems have also been shown to exhibit AIE. For instance, BODIPY derivatives anchored to a 2,4,6-trichloro-1,3,5-triazine core display aggregation-induced chromic emission (AICE), switching from green to red fluorescence upon aggregation. rsc.org This effect is driven by a combination of restricted intramolecular rotation and J-aggregation. rsc.org
The table below details the photophysical properties of some triazine-based AIE materials.
| Material | Emission Wavelength (nm) | Quantum Yield (ΦF) | Key Feature | Ref. |
| PhDAT-based Hydrogel | 466-468 (blue) | Not specified | AIE activated by hydrogel formation | uclm.es |
| o-Carborane functionalized N-phenyl-carbazole (C3DC) | Not specified | 99% (solid-state) | High solid-state fluorescence | mdpi.com |
| o-Carborane functionalized N-phenyl-carbazole (C9DC) | Not specified | 93% (solid-state) | High solid-state fluorescence | mdpi.com |
| Triazine-anchored BODIPY derivative | Green to Red shift | Not specified | Aggregation-induced chromic emission (AICE) | rsc.org |
Development of Specialty Materials (e.g., Dyes, Coatings)
The stable and versatile nature of the this compound scaffold makes it suitable for creating a range of specialty materials, including dyes and protective coatings. solubilityofthings.com The triazine core can be functionalized to tune the electronic and optical properties, leading to materials with specific functionalities.
In the realm of dyes, novel fluorescent dyes have been synthesized using a multistep process starting from cyanuric chloride and phenyl acetonitrile (B52724). One such dye, a diamine pyrazole (B372694) triazine fluorophore, exhibits absorption at 360 nm and a single emission peak at 497 nm, with a respectable quantum yield of 0.379. researchgate.net This demonstrates the potential for creating highly fluorescent molecules for various applications, including bio-conjugation. researchgate.net Additionally, multi-branched chromophores with a 1,3,5-triazine core and triphenylamine (B166846) donors have been developed, showing large two-photon absorption cross-sections, making them suitable for bioimaging. researchgate.net
In the area of coatings, triazine derivatives are utilized for their protective properties. They are effective as UV absorbers, protecting materials like plastics and surface coatings from degradation caused by sunlight exposure. sarex.com Furthermore, derivatives of this compound have been synthesized and proven to be effective corrosion inhibitors for steel. For example, 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-bromophenyl)-1,3,5-triazin-2-amine (PTA-2) showed a high inhibition efficiency of 96.5% in an acidic medium. royalsocietypublishing.orgresearchgate.net These inhibitors function by adsorbing onto the metal surface, forming a protective film. royalsocietypublishing.org
The table below presents data on some specialty materials derived from this compound.
| Material Type | Compound Name/Description | Key Property | Performance Metric | Ref. |
| Fluorescent Dye | Diamine pyrazole triazine fluorophore | Fluorescence | Emission λ: 497 nm; Quantum Yield: 0.379 | researchgate.net |
| Corrosion Inhibitor | PTA-2: N-(4-bromophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine | Corrosion Inhibition | 96.5% efficiency at 120 ppm | royalsocietypublishing.orgresearchgate.net |
| Corrosion Inhibitor | PTA-3: N-(4-methoxyphenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine | Corrosion Inhibition | 93.4% efficiency at 120 ppm | royalsocietypublishing.orgresearchgate.net |
| UV Absorber | Triazine derivatives | UV Absorption | Protects coatings and plastics from UV degradation | sarex.com |
Applications in Optoelectronics and Smart Materials
The electron-deficient nature of the 1,3,5-triazine ring makes its derivatives highly suitable for applications in optoelectronics, particularly in Organic Light-Emitting Diodes (OLEDs). researchgate.net These materials are often used as electron-transporting materials or as hosts for phosphorescent or thermally activated delayed fluorescence (TADF) emitters, contributing to highly efficient and stable devices. chinesechemsoc.orgnih.gov
Bipolar host materials incorporating a 1,3,5-triazine core have been designed to achieve balanced charge injection and transport in phosphorescent OLEDs (PhOLEDs). nih.gov For example, 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz) has been used as a host in both blue and green PhOLEDs, leading to high external quantum efficiencies (EQE) of 14.4% and 21.2%, respectively. nih.gov Importantly, these devices also exhibited low efficiency roll-off, maintaining high efficiency even at high luminance. nih.gov
In the field of TADF OLEDs, triazine-based acceptors are pivotal for creating emitters with high quantum yields and improved device stability. mdpi.com A green TADF OLED using a derivative of 9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-N,N,N',N'-tetraphenyl-9H-carbazole-3,6-diamine (DACT-II) achieved a remarkable EQE of 34.2% and a high power efficiency of 121 lm/W. mdpi.com The stability of blue OLEDs, a persistent challenge in the field, has also been addressed using triazine-based materials. chinesechemsoc.org The use of triazine-containing hosts has been shown to improve the lifetime of blue OLEDs. chinesechemsoc.orgacs.org
The following table summarizes the performance of several OLEDs that utilize this compound derivatives.
| Device Type | Host/Emitter Material | Max. External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | Emission Color/CIE Coordinates | Ref. |
| Green PhOLED | T2T (1,3,5-triazine derivative) host | 17.5 | 59.0 | Green | chinesechemsoc.org |
| Blue PhOLED | DPTPCz host | 14.4 | Not specified | Blue | nih.gov |
| Green PhOLED | DPTPCz host | 21.2 | Not specified | Green | nih.gov |
| Green TADF OLED | DACT-II emitter | 34.2 | 121 | Green | mdpi.com |
| Green TADF OLED | TrzIAc emitter | 20.9 | Not specified | Green (511 nm) | mdpi.com |
| White OLED | Tristriazolotriazine-based TADF emitter | 22.57 | Not specified | White (0.34, 0.34) | researchgate.net |
Catalytic Applications and Roles in Reaction Promotion
N-phenyl-1,3,5-triazin-2-amine Derivatives as Catalysts
Derivatives of this compound serve as crucial components in various catalytic systems, often acting as ligands that coordinate with metal centers to facilitate complex chemical reactions. researchgate.netacs.org The triazine core, combined with appended phosphine (B1218219) groups, has been used to create pincer-type ligands (PN³P) that exhibit cooperative effects with transition metals like cobalt, iron, chromium, and manganese. acs.org These metal-ligand complexes are effective in catalytic transformations such as the dehydrogenation of alcohols. acs.org
In another application, N-phenyl triazine derivatives are used as reactants in ruthenium-catalyzed oxidative annulation with alkynes to produce N-(2-triazine) indoles, which are important nitrogen heterocycles in medicinal chemistry. mdpi.com This process involves the C-H activation of the N-phenyl group, demonstrating the triazine moiety's role in directing and facilitating the catalytic cycle. mdpi.com Furthermore, 2-amino bohrium.combohrium.comrsc.orgtriazines, including those with phenylamino (B1219803) substituents, can be transformed into valuable N-( bohrium.combohrium.comrsc.orgtriazine-2-yl) α-ketoamides through a copper-catalyzed oxidation reaction with ketones. nih.gov
The table below summarizes selected catalytic applications involving this compound derivatives.
| Catalytic System | Reactants | Product | Catalyst/Conditions | Yield | Reference |
| Dehydrogenation | Alcohols, Amines | Imines | Mn- and Cr-based PN³P-triazine complexes | Not specified | acs.org |
| Oxidative Annulation | N-phenyl triazines, Alkynes | N-(2-triazine) indoles | Ruthenium catalyst, Cu(OAc)₂ additive | Moderate to good | mdpi.com |
| α-Ketoamide Synthesis | 2-Amine- bohrium.combohrium.comrsc.orgtriazines, Ketones | N-( bohrium.combohrium.comrsc.orgtriazine-2-yl) α-ketoamides | CuCl, I₂, DMSO, 120 °C | 75-99% | nih.gov |
Role in Oxidation Catalysis
The triazine scaffold is increasingly recognized for its utility in oxidation catalysis, both as a metal-free system and as a ligand for metal complexes. rsc.orgrsc.orgresearchgate.net Triazine-based frameworks have been investigated as metal-free electrocatalysts for critical environmental and energy-related reactions, including the oxygen evolution reaction (OER), which is essential for water splitting. rsc.orgrsc.org The nitrogen-rich structure is believed to mimic the catalytic activity of metals in these electrochemical processes. rsc.org
In synthetic organic chemistry, triazine derivatives play a key role in oxidative transformations. For instance, the copper-catalyzed reaction between 2-amino bohrium.combohrium.comrsc.orgtriazines and ketones to form N-( bohrium.combohrium.comrsc.orgtriazine-2-yl) α-ketoamides is an oxidative process. nih.gov A selective approach allows for either the synthesis of α-ketoamides or N-( bohrium.combohrium.comrsc.orgtriazine-2-yl) amides through oxidative C-C bond cleavage, depending on the reaction conditions. nih.gov Research has shown that a combination of a copper salt (CuCl) and an oxidant (I₂) in DMSO is effective for producing α-ketoamides. nih.gov
Additionally, polynuclear metal complexes incorporating 1,3,5-triazine-derived ligands have been studied as catalysts for the oxidation of substrates like 3,5-di-tert-butylcatechol (B55391) (DTBC). researchgate.net The specific design of these ligands allows for the creation of supramolecular metal catalysts with controlled activity. researchgate.net
The table below details the role of triazine derivatives in specific oxidation reactions.
| Oxidation Reaction | Triazine System | Catalyst/Conditions | Key Finding | Reference |
| Oxygen Evolution Reaction (OER) | Triazine-based frameworks (metal-free) | Electrocatalysis | Triazine frameworks show effectiveness as catalysts for OER and other electrochemical reactions. | rsc.orgrsc.org |
| Synthesis of α-ketoamides | 2-Amine- bohrium.combohrium.comrsc.orgtriazines | CuCl (20 mol%), I₂ (2.0 eq.), DMSO, 120 °C | Selective oxidation to form α-ketoamides in high yields. | nih.gov |
| Catechol Oxidation | Polynuclear copper complexes with triazine ligands | O₂ atmosphere, 25 °C | Dipyridylamine-triazine based ligands form catalysts with moderate conversion rates for DTBC oxidation. | researchgate.net |
| Alcohol Dehydrogenation | Triazine-based PNP pincer ligands | First-row transition metals (Co, Fe, Cr, Mn) | The ligand cooperates with the metal center to facilitate the dehydrogenation of alcohols to aldehydes or ketones. | acs.org |
Triazine-Based Systems in Acid-Catalyzed Reactions
Triazine-based structures serve as versatile platforms in acid-catalyzed reactions, primarily by being incorporated into solid acid catalysts or by acting as leaving groups to promote reactions. acs.orgd-nb.info Covalent triazine-based frameworks (CTFs) can be post-synthetically modified through processes like gas-phase sulfonation to introduce acidic functionalities. d-nb.inforsc.org The resulting sulfonated CTFs (S-CTFs) are porous, high-surface-area materials that function as solid acid catalysts. d-nb.inforsc.org These materials have been successfully employed in the acid-catalyzed hydrolysis of cellobiose (B7769950) to glucose, a key reaction in biomass conversion. d-nb.inforsc.org The catalytic activity of these S-CTFs is influenced by their porosity, with mesoporous structures being particularly beneficial. d-nb.inforsc.org
In a different approach, a triazine-based moiety has been developed as a cationic leaving group for the acid-catalyzed alkylation of nucleophiles. acs.org In the presence of a strong acid like trifluoromethanesulfonic acid, this system facilitates the rapid generation of carbocation species, leading to accelerated rates for reactions such as benzylation and allylation. acs.org This triazine-based leaving group demonstrated superior yield and stability compared to traditional leaving groups like trichloroacetimidate. acs.org The efficiency of this system is attributed to synergistic driving forces, including stable C=O bond formation and charge-charge repulsion effects upon activation. acs.org
The table below highlights the application of triazine-based systems in acid catalysis.
| Acid-Catalyzed Reaction | Triazine System | Role of Triazine | Key Finding | Reference |
| Hydrolysis of Cellobiose | Sulfonated Covalent Triazine Frameworks (S-CTFs) | Solid acid catalyst | S-CTFs with high surface area and porosity effectively catalyze the hydrolysis to glucose. Mesoporosity enhances activity. | d-nb.inforsc.org |
| Alkylation of O- and C-nucleophiles | Triazine-based cationic leaving group | Leaving group | Accelerates benzylation, allylation, and p-nitrobenzylation via rapid carbocation formation in the presence of acid. | acs.org |
| Amide Formation | 2-Chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) | Dehydrocondensing reagent activator | Catalytically generates an active triazinylammonium salt for amide bond formation between carboxylic acids and amines. | jst.go.jp |
Research Directions in Biological Contexts of N Phenyl 1,3,5 Triazin 2 Amine Derivatives
Herbicide Activity and Mechanism of Action (e.g., Photosynthesis Inhibition)
The 1,3,5-triazine (B166579) ring is a core component of many widely used herbicides. rasayanjournal.co.in Derivatives of N-phenyl-1,3,5-triazin-2-amine have been extensively studied for their ability to control unwanted vegetation in agricultural settings. solubilityofthings.com These compounds function through various mechanisms of action, most notably by disrupting critical biological processes in plants.
A primary mechanism is the inhibition of photosynthesis. solubilityofthings.com Certain triazine derivatives can block the electron transport chain in photosystem II, a key process in converting light energy into chemical energy. This disruption leads to the cessation of plant growth and eventual death. For example, 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is recognized as a pre-emergent herbicide that functions by inhibiting root growth in germinating seeds. lookchem.com
Another significant mechanism of action is the inhibition of the protoporphyrinogen (B1215707) oxidase (Protox) enzyme. nih.govresearchgate.net Protox is crucial for the synthesis of chlorophyll (B73375) and heme. Its inhibition by triazine derivatives causes the accumulation of protoporphyrin IX, a photodynamic molecule that, in the presence of light and oxygen, generates highly reactive singlet oxygen. nih.govresearchgate.net This leads to rapid lipid peroxidation and destruction of cell membranes, resulting in swift herbicidal action. nih.gov Research into phenyltriazolinone herbicides, which are structurally related to the triazine class, has highlighted the effectiveness of this mechanism. nih.govresearchgate.net Structure-activity relationship studies have shown that specific substitutions on the phenyl ring, such as fluorine or chlorine atoms, are crucial for high herbicidal activity. nih.gov
Antimicrobial Research (Antibacterial and Antifungal Studies)
Derivatives of this compound have demonstrated significant potential as antimicrobial agents, with studies revealing activity against a range of pathogenic bacteria and fungi. researchgate.netderpharmachemica.comasianpubs.org The versatility of the triazine core allows for the synthesis of large libraries of compounds with diverse substitution patterns, leading to the identification of potent antimicrobial leads. nih.gov
In antibacterial research, these derivatives have been tested against both Gram-positive and Gram-negative bacteria. For instance, a series of substituted 4,6-dimethoxy-N-phenyl-1,3,5-triazin-2-amine derivatives were screened against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netasianpubs.org Studies have indicated that trisubstituted triazines may exhibit greater antibacterial efficacy than their disubstituted counterparts, suggesting that the incorporation of bulkier groups can enhance activity. nih.gov
In the realm of antifungal research, these compounds have shown promise against various fungal species, including Candida albicans, Candida glabrata, Candida tropicalis, and Aspergillus niger. researchgate.netasianpubs.orgtaylorfrancis.com Certain derivatives of 4,6-dimethoxy-N-phenyl-1,3,5-triazin-2-amine were identified as having potential antifungal activity against these human pathogenic fungi. taylorfrancis.com The development of novel thiosemicarbazides containing 1,3,5-triazine moieties has also been explored as a strategy to combat fluconazole-resistant Candida albicans. nih.gov
| Derivative Class | Target Microorganisms | Key Findings | Reference |
|---|---|---|---|
| N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives | Gram-positive and Gram-negative bacteria | Trisubstituted derivatives showed higher activity (MIC = 4-64 µg/ml) compared to disubstituted ones (MIC = 16-128 µg/ml). | nih.gov |
| Substituted 4,6-dimethoxy-N-phenyl-1,3,5-triazin-2-amine derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, C. glabrata, C. tropicalis, A. niger | Multiple derivatives (2c, 2e, 2f, 2g, 2i, 2l, 2o, 2q, 2s, 2t, 2u, 2x) were identified as active antibacterial and antifungal agents. | taylorfrancis.com |
| 1,3,5-triazine aminobenzoic acid derivatives | Various bacteria and fungi | Derivatives were synthesized by substituting chloride ions of cyanuric chloride with different N-nucleophiles for antimicrobial evaluation. | nih.gov |
Anticancer Potential and Molecular Mechanisms (e.g., Enzyme Inhibition, Apoptosis Induction)
The 1,3,5-triazine scaffold is a cornerstone in the development of novel anticancer agents. mdpi.comrsc.org Derivatives of this compound have shown cytotoxicity against a wide array of cancer cell lines, including those of breast, colon, and melanoma cancers. mdpi.comrsc.orgnih.gov The anticancer activity of these compounds is often mediated through specific molecular mechanisms such as the inhibition of critical enzymes or the induction of programmed cell death (apoptosis). mdpi.comtandfonline.com
Enzyme inhibition is a key mechanism. Certain triazine derivatives have been identified as potent inhibitors of protein kinases, such as PI3K-α, B-Raf, and VEGFR-2, which are crucial for cancer cell proliferation and survival. tandfonline.com For example, specific 1,3,5-triazine derivatives showed high inhibitory activity against B-Raf (V600E) kinase and VEGFR-2 kinase. tandfonline.com The inhibition of these pathways can halt the cell cycle and prevent tumor growth.
Another vital mechanism is the induction of apoptosis. Some 1,3,5-triazine derivatives have been shown to trigger apoptosis in cancer cells, effectively leading to their self-destruction. mdpi.com For instance, studies on morpholine-functionalized 1,3,5-triazine derivatives have demonstrated their ability to induce apoptosis in colorectal cancer cells. mdpi.com Research has also identified highly potent compounds, such as imamine-1,3,5-triazine derivatives, that exhibit strong anti-proliferative activity against triple-negative breast cancer cells by inhibiting migration, invasion, and proliferation. rsc.org
| Derivative | Cancer Cell Line(s) | Reported Efficacy (IC50/GI50) | Reference |
|---|---|---|---|
| 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile | Melanoma (MALME-3M) | GI50 = 3.3 x 10-8 M | nih.gov |
| Morpholine-functionalized 1,3,5-triazine derivative (Compound 11) | Colorectal Cancer (SW480) | IC50 = 5.85 µM | mdpi.com |
| N2-allyl-6-chloro-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine (Compound 4f) | Breast Cancer (MDA-MB-231) | IC50 = 6.25 µM | rsc.org |
| 6-chloro-N2-cyclohexyl-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine (Compound 4k) | Breast Cancer (MDA-MB-231) | IC50 = 8.18 µM | rsc.org |
| Tri-substituted s-triazine (Compound 2d) | Colon Carcinoma (C26) | IC50 = 0.38 µM | rsc.org |
| Tri-substituted s-triazine (Compound 3b) | Human Breast Cancer (MCF7) | IC50 = 6.19 µM | rsc.org |
| 1,3,5-triazine derivative (Compound 5g) | 60 cancer cell lines (mean) | GI50 = 1.95 µM | tandfonline.com |
Exploration as Pharmacophores and Building Blocks in Drug Discovery
The 1,3,5-triazine ring is recognized as a versatile pharmacophore, a molecular feature responsible for a drug's biological activity. tandfonline.comarkat-usa.org Its unique combination of stability and reactivity makes it an essential building block in synthetic organic chemistry and a valuable scaffold in drug discovery. solubilityofthings.commdpi.com The ability of the triazine ring to engage in multiple non-covalent interactions allows it to bind to a wide variety of biological targets, including enzymes and receptors. tandfonline.com
The utility of the s-triazine scaffold is exemplified by the FDA-approved drug Enasidenib (Idhifa), which features this core structure and is used for the treatment of acute leukemia. mdpi.com This clinical success underscores the therapeutic potential of triazine-based compounds. Researchers leverage the triazine core as a starting point for creating extensive compound libraries through nucleophilic substitution reactions, where the chlorine atoms on a cyanuric chloride precursor are sequentially replaced with various amines and other functional groups. nih.govnih.gov
This synthetic tractability allows for the systematic modification of the molecule to optimize its pharmacological profile, a process central to modern drug discovery. nih.gov The this compound structure and its derivatives are therefore not just seen as individual drug candidates but as a platform for generating new chemical entities with potential applications against a wide range of diseases, from cancer to infectious diseases. nih.govarkat-usa.orgmdpi.com
Q & A
Q. What are the standard synthetic routes for preparing N-phenyl-1,3,5-triazin-2-amine derivatives, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with aniline derivatives. A representative procedure involves reacting cyanuric chloride with a primary amine (e.g., aniline) in acetone at 0–5°C, maintaining neutral pH using sodium bicarbonate. Reaction monitoring via TLC and purification by crystallization (e.g., absolute alcohol) yields the target compound. Optimizing stoichiometry, temperature control, and solvent choice (e.g., THF for improved solubility) can enhance yields to >80% . For regioselective substitution, stepwise addition of amines under controlled temperatures (0°C → room temperature) is critical, as demonstrated in multi-step syntheses of triazine derivatives .
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives, and what key spectral markers should be prioritized?
Methodological Answer:
- ¹H/¹³C NMR : Look for aromatic proton signals between δ 7.0–8.5 ppm (phenyl substituents) and amine proton resonances (δ ~10 ppm, broad). Triazine ring carbons appear at ~160–170 ppm in ¹³C NMR .
- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N–H (3400–3470 cm⁻¹) confirm triazine and amine functionalities .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., m/z 307.2 [M+1] for substituted derivatives) .
Advanced Research Questions
Q. How do structural modifications at the 4- and 6-positions of the triazine ring influence biological activity, and what computational tools support structure-activity relationship (SAR) analysis?
Methodological Answer: Substituents at the 4- and 6-positions significantly modulate bioactivity. For example:
- Electron-withdrawing groups (e.g., Cl, CF₃) : Enhance antileukemic activity by increasing electrophilicity of the triazine core, as shown in 6-aryl-4-cycloamino derivatives (IC₅₀: 0.8–2.5 µM against leukemia cell lines) .
- Hydrophobic groups (e.g., morpholino) : Improve cell permeability, as observed in mTOR activators like MHY1485, which inhibits autophagy by blocking autophagosome-lysosome fusion .
Computational tools like 3D-QSAR and molecular docking (using Schrödinger Suite or AutoDock) can predict binding affinities to targets like cysteine proteases or mTOR .
Q. How can researchers resolve discrepancies in biological activity data across studies involving triazine derivatives?
Methodological Answer: Discrepancies often arise from variations in:
- Assay conditions : Differences in cell lines (e.g., Jurkat vs. K562 leukemia cells) or incubation times affect IC₅₀ values. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
- Solubility factors : Poor aqueous solubility may lead to underreported activity. Use co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies to improve bioavailability .
- Stereochemical purity : Confirm enantiomeric purity via chiral HPLC, as impurities in racemic mixtures can skew activity data .
Q. What strategies exist for improving the pharmacokinetic (PK) properties of this compound derivatives in preclinical studies?
Methodological Answer:
- Prodrug derivatization : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility. For example, 4-chloro-N-(4-fluorophenyl)-6-((4-fluorophenyl)thio)-1,3,5-triazin-2-amine showed improved plasma stability after thioether modification .
- Lipid nanoparticle encapsulation : Increases bioavailability for CNS-targeted compounds, as demonstrated in autophagy inhibitors .
- Metabolic stability assays : Use liver microsome models (human/rat) to identify metabolic hotspots. Replace labile groups (e.g., methylthio) with stable bioisosteres (e.g., trifluoromethyl) .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting crystallographic and spectroscopic data for triazine-based compounds?
Methodological Answer:
- X-ray vs. NMR : Crystallographic data may reveal non-centrosymmetric packing (e.g., triclinic systems) that NMR cannot resolve. Cross-validate using DFT calculations (Gaussian 09) to compare theoretical and experimental spectra .
- Unexpected tautomerism : For example, enamine-keto tautomerism in triazines can shift NMR signals. Use variable-temperature NMR to detect dynamic equilibria .
Q. What experimental design considerations are critical for high-throughput screening (HTS) of triazine libraries?
Methodological Answer:
- Automated synthesis : Use microwave-assisted reactors to accelerate substitution reactions (e.g., 10-minute reactions at 120°C in DMSO) .
- LC-MS purity thresholds : Set acceptance criteria at >95% purity (UPLC) to avoid false positives in HTS .
- Dose-response validation : Confirm hits in orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
